tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
描述
属性
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDLLXOIJNMILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719157 | |
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251005-45-4 | |
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its closely related isomer, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, to provide a functional analytical framework.
Introduction
Spirocyclic scaffolds have garnered significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The diazaspiro[3.5]nonane core, in particular, offers a versatile platform for the development of novel therapeutics. This compound (CAS No. 1251005-45-4) is a bifunctional molecule featuring a protected azetidine nitrogen and an unprotected piperidine nitrogen, making it an ideal intermediate for the synthesis of diverse compound libraries.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling orthogonal functionalization of the two nitrogen atoms.[2][3]
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. For a comprehensive understanding, a comparison with the well-characterized 2,6-isomer is provided.
Table 1: Physicochemical Properties of this compound [1][4]
| Property | Value |
| CAS Number | 1251005-45-4 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCCNC2 |
Table 2: Comparative Physicochemical Properties of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate [5][6]
| Property | Value |
| CAS Number | 1086394-57-1 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-Boc-3-oxo-piperidine-4-carboxylate To a solution of N-Boc-azetidine-3-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes before the dropwise addition of ethyl 4-bromobutanoate (1.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of N-Boc-piperidine-3-one The N-Boc-3-oxo-piperidine-4-carboxylate from the previous step is dissolved in a mixture of dioxane and 6M hydrochloric acid. The solution is heated to reflux for 4 hours. After cooling to room temperature, the mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of N-Boc-N'-benzyl-1,6-diazaspiro[3.5]nonane To a solution of N-Boc-piperidine-3-one in 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq) and the mixture is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight. The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Step 4: Synthesis of this compound The N-Boc-N'-benzyl-1,6-diazaspiro[3.5]nonane is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product.
Structural Analysis
Detailed spectroscopic data for this compound is not publicly available. The following tables provide expected characteristic signals based on the analysis of the isomeric tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and general knowledge of Boc-protected amines.[2][3][5]
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | t | 4H | CH₂ adjacent to N-Boc |
| ~2.8-3.0 | t | 4H | CH₂ adjacent to NH |
| ~1.7-1.9 | m | 4H | Piperidine CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| (broad) | s | 1H | NH |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~50-55 | Spirocyclic quaternary carbon |
| ~45-50 | CH₂ adjacent to N-Boc |
| ~40-45 | CH₂ adjacent to NH |
| ~30-35 | Piperidine CH₂ |
| ~28.4 | C(C H₃)₃ |
Table 5: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| ~1680-1700 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch |
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 227.1755 | [M+H]⁺ |
| 249.1575 | [M+Na]⁺ |
| 171.1339 | [M-C₄H₈+H]⁺ |
| 127.1128 | [M-Boc+H]⁺ |
Logical Flow of Structural Characterization:
Caption: Workflow for the structural analysis of the target compound.
Applications in Drug Discovery
Diazaspiro[3.5]nonane derivatives are considered valuable building blocks in medicinal chemistry. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. The orthogonal protection of the two nitrogen atoms in this compound allows for the divergent synthesis of compound libraries. This scaffold can be incorporated into molecules targeting a wide range of diseases, and it is particularly of interest in the development of PROTACs (Proteolysis Targeting Chimeras) where it can serve as a rigid linker.[10][11]
Conclusion
This compound is a promising scaffold for the synthesis of novel chemical entities with potential therapeutic applications. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview based on available information and data from closely related compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to synthesize and characterize this valuable building block for their drug discovery programs.
Disclaimer: Due to the limited availability of published experimental data for this compound, the provided experimental protocol is a hypothetical adaptation from the synthesis of a related isomer. The spectroscopic data presented are predicted values based on the analysis of similar compounds and should be used as a reference. Experimental verification is required for confirmation.
References
- 1. 1-Boc-1,6-diaza-spiro[3.5]nonane 97% | CAS: 1251005-45-4 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1251005-45-4|this compound|BLD Pharm [bldpharm.com]
- 5. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. selvita.com [selvita.com]
- 9. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 10. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Quantitative data for the specified isomers of tert-butyl diazaspiro[3.5]nonane-carboxylate are summarized below. This information is compiled from various chemical databases and suppliers.
Table 1: General Physicochemical Properties
| Property | tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate |
| CAS Number | 1216936-29-6[1][2] | 1086394-57-1[3] | 236406-55-6[4] |
| Molecular Formula | C₁₂H₂₂N₂O₂[1] | C₁₂H₂₂N₂O₂[3] | C₁₂H₂₂N₂O₂[4] |
| Molecular Weight | 226.32 g/mol [1] | 226.32 g/mol [3] | 226.32 g/mol [4] |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[4] |
| SMILES | CC(C)(C)OC(=O)N1CCC11CCNCC1 | CC(C)(C)OC(=O)N1CC2(C1)CCCNC2[3] | CC(C)(C)OC(=O)N1CC2(C1)CCNCC2[4] |
Table 2: Computed Physicochemical Properties
| Property | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate |
| XLogP3 | 1.1[3] | 1.1[4] |
| Topological Polar Surface Area | 41.6 Ų[3] | 41.6 Ų[4] |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 1 | 1 |
Structural Isomers of Diazaspiro[3.5]nonane
The connectivity of the nitrogen atoms within the spirocyclic system defines the specific isomer. The diagram below illustrates the structural differences between the 1,6-, 1,7-, 2,6-, and 2,7-diazaspiro[3.5]nonane cores.
Caption: Structural relationship of diazaspiro[3.5]nonane isomers.
Experimental Protocols
While a specific protocol for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is not detailed in the searched literature, a multi-step synthesis for the 1,7-isomer has been patented.[1][2] This process may serve as a template for synthetic chemists.
Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate[1][2]
A patented seven-step synthesis has been described for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.[1][2] The general workflow is outlined below.
Caption: Synthetic workflow for the 1,7-isomer.
Detailed Steps:
-
Step 1: Compound 1 is reacted with ethyl malonate in ethanol.[1][2]
-
Step 2: The resulting Compound 2 is treated with lithium borohydride in tetrahydrofuran (THF).[1][2]
-
Step 3: Compound 3 is then reacted with p-toluenesulfonyl chloride in dichloromethane (DCM).[1][2]
-
Step 4: Intramolecular cyclization of Compound 4 is achieved using cesium carbonate in acetonitrile.[1][2]
-
Step 5: The spirocyclic Compound 5 is reduced using magnesium chips in methanol.[1][2]
-
Step 6: The free amine of Compound 6 is protected with di-tert-butyl dicarbonate (Boc anhydride) in DCM.[1][2]
-
Step 7: The final product is obtained after a reaction with palladium on carbon in methanol.[1][2]
Safety Information
Safety data is available for some of the isomers and should be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Statements
| Compound | GHS Pictograms | Hazard Statements |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | Warning | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Warning | H302: Harmful if swallowed.[4]H412: Harmful to aquatic life with long lasting effects.[4] |
Applications in Research and Development
Diazaspiro[3.5]nonane scaffolds are utilized as building blocks in medicinal chemistry. Their rigid, three-dimensional structure is desirable for creating novel chemical entities with specific spatial arrangements. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization at one of the nitrogen atoms, making these compounds versatile intermediates in the synthesis of more complex molecules. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Conclusion
While specific experimental data for this compound remains elusive in the surveyed literature, the available information on its isomers provides a valuable resource for researchers. The physicochemical properties, synthetic methodologies, and safety profiles of the 1,7-, 2,6-, and 2,7-isomers offer a solid foundation for those looking to work with this class of compounds. The distinct substitution patterns of the diazaspiro[3.5]nonane core allow for diverse applications in drug discovery and organic synthesis, highlighting the importance of these unique chemical scaffolds. Further research into the synthesis and characterization of the 1,6-isomer would be a valuable contribution to the field.
References
- 1. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characterization of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS No. 1251005-45-4). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural features is paramount. Direct experimental spectroscopic data for this compound is not widely available in public databases. Therefore, this document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on its chemical structure. Furthermore, it outlines comprehensive, generalized protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.8 | Triplet | 2H | CH₂ adjacent to Boc-N in the azetidine ring |
| ~ 2.8 - 3.0 | Triplet | 2H | CH₂ adjacent to NH in the piperidine ring |
| ~ 2.5 - 2.7 | Triplet | 2H | CH₂ adjacent to the spiro carbon in the azetidine ring |
| ~ 1.6 - 1.8 | Multiplet | 4H | CH₂ protons in the piperidine ring |
| ~ 1.5 - 1.6 | Broad Singlet | 1H | NH proton |
| 1.46 | Singlet | 9H | tert-Butyl protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 157 | Carbonyl carbon of the Boc group |
| ~ 79 - 81 | Quaternary carbon of the tert-Butyl group |
| ~ 55 - 60 | Spiro carbon |
| ~ 50 - 55 | CH₂ carbons adjacent to Boc-N in the azetidine ring |
| ~ 45 - 50 | CH₂ carbon adjacent to NH in the piperidine ring |
| ~ 30 - 35 | CH₂ carbons in the piperidine ring |
| ~ 28.5 | Methyl carbons of the tert-Butyl group |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Broad | N-H stretch of the secondary amine |
| ~ 2970 - 2930 | Strong | C-H stretch (aliphatic) |
| ~ 2860 - 2840 | Medium | C-H stretch (aliphatic) |
| ~ 1680 - 1700 | Strong | C=O stretch of the carbamate (Boc group) |
| ~ 1470 - 1450 | Medium | C-H bend (methylene) |
| ~ 1390 & 1365 | Medium | C-H bend (tert-Butyl) |
| ~ 1160 - 1140 | Strong | C-O stretch of the carbamate |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type | Notes |
| 227.1754 | [M+H]⁺ | Predicted exact mass for C₁₂H₂₃N₂O₂⁺ |
| 249.1573 | [M+Na]⁺ | Predicted exact mass for C₁₂H₂₂N₂O₂Na⁺ |
| 171.1335 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the tert-Butyl group |
| 127.1179 | [M - Boc+H]⁺ | Loss of the Boc group |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the neat liquid or solid sample is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Sample Preparation (Thin Film): If the sample is a non-volatile liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If it is a solid, a solution can be prepared in a volatile solvent (e.g., dichloromethane or methanol), a drop of the solution placed on a salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.
-
Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or clean salt plates is first collected. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote ionization in positive ion mode.
-
Ionization: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: The ionized sample is introduced into the mass spectrometer. For accurate mass measurements, a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the ions is measured.
-
Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The parent ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity.
Caption: A logical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
Commercial Availability and Synthetic Strategies for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for the synthesis of novel therapeutic agents, providing opportunities to explore new chemical space and improve pharmacokinetic properties. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines general synthetic approaches based on related isomers, and illustrates a key application of the diazaspiro[3.5]nonane scaffold in the development of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
This compound is available from various chemical suppliers. The following table summarizes key quantitative data from a selection of vendors. It is important to note that purity and other specifications should be confirmed with the supplier via a certificate of analysis prior to procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| ChemShuttle | 1251005-45-4 | C₁₂H₂₂N₂O₂ | 226.32 | ≥95% | 2-8°C |
| Sigma-Aldrich | 1251005-45-4 | C₁₂H₂₂N₂O₂ | 226.32 | ≥97% | 4°C, protect from light, stored under argon |
| Ambeed, Inc. | 1251005-45-4 | C₁₂H₂₂N₂O₂ | 226.32 | Not specified | Not specified |
| Capot Chemical | 1251005-45-4 | C₁₂H₂₂N₂O₂ | 226.32 | Not specified | Not specified |
Synthetic Approaches: An Overview
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, synthetic strategies can be inferred from patents detailing the preparation of its isomers, such as the 1,7- and 2,7-diazaspiro[3.5]nonane derivatives. These syntheses often involve multi-step sequences starting from commercially available cyclic ketones or amines.
A general, conceptual synthetic workflow is presented below. This should be considered a representative approach and would require optimization for the specific synthesis of the 1,6-isomer.
Illustrative Experimental Protocol (Based on Isomer Synthesis)
The following is a generalized, hypothetical protocol for the key steps in the synthesis of a diazaspiro[3.5]nonane scaffold, adapted from patent literature for related isomers. This is not a validated protocol for this compound and would require significant experimental development.
Step 1: Synthesis of a Substituted Piperidine
A suitable cyclic ketone is reacted with an amine source under reductive amination conditions. For example, a protected amino-ketone could be subjected to catalytic hydrogenation in the presence of a nitrogen source to form the corresponding piperidine derivative.
Step 2: Coupling with an Azetidine Precursor
The secondary amine of the piperidine derivative is then coupled with a suitable azetidinone precursor. This could involve an acylation reaction with a protected 3-amino-azetidin-2-one derivative.
Step 3: Spirocyclization
The crucial spirocyclization step is typically achieved through an intramolecular reaction. This could be an intramolecular Mannich reaction or a similar cyclization cascade, often promoted by a base or acid catalyst, to form the diazaspiro[3.5]nonane core.
Step 4: N-Boc Protection
The final step involves the selective protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the diazaspiro[3.5]nonane with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or diisopropylethylamine, in a solvent like dichloromethane or tetrahydrofuran. The regioselectivity of the Boc protection would be a critical aspect to control to obtain the desired 1-carboxylate isomer.
Application in Drug Discovery: PROTACs
The diazaspiro[3.5]nonane scaffold is of significant interest as a rigid linker component in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome. The rigid nature of the diazaspiro[3.5]nonane core can provide conformational constraint to the linker, which can lead to improved potency and selectivity of the PROTAC.
The following diagram illustrates the general workflow for the development of a PROTAC utilizing a diazaspiro[3.5]nonane linker.
References
Technical Guide: tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
CAS Number: 1251005-45-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a conformationally constrained diamine with significant potential in medicinal chemistry and drug discovery. The unique spirocyclic architecture of this molecule offers a rigid scaffold that is increasingly utilized in the design of novel therapeutics, including peptide mimetics and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of closely related isomers provide valuable context.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 226.32 g/mol | --INVALID-LINK-- |
| CAS Number | 1251005-45-4 | - |
| IUPAC Name | This compound | - |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the closely related tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a plausible multi-step synthetic route can be proposed. This proposed pathway provides a strategic framework for the laboratory preparation of the target compound.
Proposed Synthetic Pathway
The Rise of Diazaspiro[3.5]nonanes: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. In recent years, there has been a significant shift away from flat, two-dimensional molecules towards more three-dimensional structures that can better mimic natural ligands and interact with the complex topographies of biological targets. Among the scaffolds that have gained prominence for their inherent three-dimensionality and synthetic tractability, the diazaspiro[3.5]nonane core has emerged as a privileged structure. Its rigid, spirocyclic framework provides a unique conformational constraint that allows for the precise orientation of substituents, leading to enhanced target engagement and improved drug-like properties. This in-depth technical guide provides a comprehensive overview of the diazaspiro[3.5]nonane scaffold, covering its synthesis, key applications in medicinal chemistry with a focus on quantitative biological data, detailed experimental protocols, and an exploration of the signaling pathways modulated by its derivatives.
The Diazaspiro[3.5]nonane Core: Physicochemical Properties and Synthetic Strategies
The diazaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring fused to a six-membered piperidine ring through a single spiro-carbon atom. The positions of the nitrogen atoms can vary, leading to different isomers such as 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane, each offering distinct exit vectors for chemical diversification.
Physicochemical Properties
The inherent properties of the diazaspiro[3.5]nonane core contribute to its attractiveness as a drug scaffold. The presence of two nitrogen atoms provides opportunities for modulating basicity and forming key hydrogen bond interactions with biological targets. The spirocyclic nature of the scaffold generally leads to a lower rotational bond count and a more defined three-dimensional shape compared to more flexible aliphatic amines. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
| Property | 2,7-Diazaspiro[3.5]nonane |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| XLogP3 | -0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 24.1 Ų |
| Data sourced from PubChem CID 21692407.[1] |
Synthetic Strategies
The synthesis of the diazaspiro[3.5]nonane core can be achieved through various multi-step sequences. A common strategy involves the construction of one ring onto the other pre-formed ring.
Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate:
A representative synthesis of a protected 2,7-diazaspiro[3.5]nonane derivative is outlined below. This protected building block is a versatile intermediate for further functionalization.
-
Step 1: Reaction of Compound 1 with Chloroacetyl Chloride. Compound 1, 3-((benzylamino)methyl)oxetan-3-ol, is reacted with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield compound 2.
-
Step 2: Intramolecular Cyclization. Compound 2 undergoes self-cyclization under basic conditions in an inert atmosphere to form the lactam compound 3.
-
Step 3: Reduction of the Lactam. The lactam (compound 3) is then reduced using a reducing agent like lithium aluminium hydride in an inert solvent to afford the cyclic amine (compound 4).
-
Step 4: Deprotection. The benzyl protecting group on compound 4 is removed via catalytic hydrogenation to yield 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5).
-
Step 5: Boc Protection. The secondary amine of compound 5 is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give the final product, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Applications of Diazaspiro[3.5]nonane Scaffolds in Drug Discovery
The versatility of the diazaspiro[3.5]nonane scaffold has been demonstrated in its application to a range of biological targets, leading to the discovery of potent and selective modulators for various diseases.
G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes
GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Derivatives of 7-azaspiro[3.5]nonane have been developed as potent GPR119 agonists. Optimization of substituents on the piperidine nitrogen and an attached aryl group led to the identification of highly potent compounds.
| Compound | Target | Assay | EC₅₀ (nM) | Species |
| 54g | GPR119 | cAMP accumulation | 15 | Human |
| Data for compound 54g, a potent 7-azaspiro[3.5]nonane GPR119 agonist, is from a study on novel agonists for type 2 diabetes.[2] |
Covalent Inhibitors of KRAS G12C in Oncology
The KRAS protein is a key player in cellular signaling pathways that control cell growth and proliferation. The G12C mutation in KRAS is a common driver in several cancers, including non-small cell lung cancer. Covalent inhibitors that specifically target the mutant cysteine residue have emerged as a promising therapeutic strategy.
A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and covalent inhibitors of KRAS G12C. These compounds have demonstrated favorable metabolic stability and anti-tumor activity in preclinical models.
| Compound | Target | Assay | IC₅₀ (nM) | Metabolic Stability (HLM t₁/₂, min) |
| 7b | KRAS G12C | pERK inhibition | 3.4 | >60 |
| Data for compound 7b, a 2,7-diazaspiro[3.5]nonane derivative, highlights its potential as a KRAS G12C inhibitor.[3] |
Modulators of Sigma Receptors for Neurological Disorders
Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a variety of central nervous system functions and are targets for the treatment of neurodegenerative diseases and pain. The 2,7-diazaspiro[3.5]nonane core has been explored as a scaffold for developing ligands with high affinity for sigma receptors.
| Compound | Target | Binding Affinity Kᵢ (nM) | Selectivity (S2R/S1R) |
| 4b | S1R/S2R | 2.7 / 27 | 10 |
| 5b | S1R/S2R | 13 / 102 | 7.8 |
| Data for 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands.[4] |
Chemokine Receptor (CCR2 and CXCR4) Antagonists in Inflammation and Oncology
Chemokine receptors such as CCR2 and CXCR4 play crucial roles in inflammatory responses and cancer metastasis. Antagonists of these receptors are therefore of significant therapeutic interest. The diazaspiro[3.5]nonane scaffold has been utilized in the design of antagonists for these receptors.
While specific quantitative data for diazaspiro[3.5]nonane-containing CCR2 and CXCR4 antagonists is still emerging in publicly available literature, the structural features of this scaffold make it a promising candidate for developing potent and selective antagonists for these GPCRs.
Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders
The dopamine D3 receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. A series of potent and selective D3 receptor antagonists have been synthesized incorporating a diazaspiro[3.5]nonane core, demonstrating the scaffold's utility in CNS drug discovery.
| Compound | Target | Binding Affinity Kᵢ (nM) | Selectivity (D2R/D3R) |
| 11 | D3R | 12 | >800 |
| 14 | D3R | 25.6 | 264 |
| 15a | D3R | 15.1 | 905 |
| 15c | D3R | 21.2 | >470 |
| Data for diazaspiro[3.5]nonane derivatives as D3 receptor antagonists.[5] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a key diazaspiro[3.5]nonane intermediate and for a key biological assay.
Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Materials:
-
3-((benzylamino)methyl)oxetan-3-ol (Compound 1)
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Lithium borohydride
-
Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride
-
Cesium carbonate
-
Acetonitrile
-
Magnesium turnings
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (Pd/C)
Procedure:
-
Step 1: Acylation. To a solution of compound 1 in DCM, add triethylamine. Cool the mixture to 0 °C and add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Step 2: Cyclization. The crude product from Step 1 is dissolved in an appropriate solvent, and a base is added to facilitate intramolecular cyclization to the corresponding lactam.
-
Step 3: Reduction. The lactam is dissolved in THF and treated with lithium borohydride to reduce the amide to the amine.
-
Step 4: Tosylation. The resulting amino alcohol is reacted with p-toluenesulfonyl chloride in DCM to form the tosylate.
-
Step 5: Ring Closure. The tosylate is cyclized in acetonitrile with cesium carbonate to form the spirocyclic core.
-
Step 6: Detosylation. The tosyl group is removed by reduction with magnesium in methanol.
-
Step 7: Boc Protection. The resulting free amine is reacted with Boc anhydride in DCM to yield the Boc-protected diazaspiro[3.5]nonane.
-
Step 8: Debenzylation. The benzyl group is removed by catalytic hydrogenation using Pd/C in methanol to afford the final product.
This is a generalized procedure based on common synthetic strategies for similar scaffolds. Specific reaction conditions may need to be optimized.
KRAS G12C Inhibition Assay (pERK AlphaLISA)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in cells expressing the KRAS G12C mutant.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds (diazaspiro[3.5]nonane derivatives)
-
Lysis buffer
-
AlphaLISA p-ERK1/2 detection kit (PerkinElmer)
-
AlphaLISA-compatible microplate reader
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 2 hours).
-
Cell Lysis: Remove the medium and lyse the cells with the provided lysis buffer.
-
Detection: Transfer the cell lysates to a 384-well AlphaLISA plate. Add the AlphaLISA acceptor beads and biotinylated antibody against total ERK1/2, and incubate.
-
Signal Generation: Add the streptavidin-donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader. The signal is inversely proportional to the level of p-ERK.
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response curves using appropriate software.
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing human sigma-1 receptor
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds (diazaspiro[3.5]nonane derivatives)
-
Unlabeled ligand for non-specific binding determination (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound from the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks modulated by diazaspiro[3.5]nonane derivatives is crucial for understanding their mechanism of action.
GPR119 Signaling Pathway
Activation of GPR119 by a diazaspiro[3.5]nonane agonist triggers a Gαs-mediated signaling cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Scaffolding: A Technical Guide to tert-Butyl diazaspiro[3.5]nonane Carboxylates in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, three-dimensional molecular scaffolds is a central theme in modern medicinal chemistry. Moving away from flat, aromatic structures towards more complex, sp3-rich cores can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Among the emerging classes of such scaffolds, diazaspiro[3.5]nonanes have garnered considerable attention. This technical guide provides an in-depth exploration of the role of tert-butyl diazaspiro[3.5]nonane carboxylates, a versatile class of building blocks, in the design and synthesis of next-generation therapeutics. While several isomers of this scaffold exist, this guide will focus on the broader class, with specific examples drawn from the more extensively documented isomers due to a scarcity of public data on the 1,6-isomer specifically.
The Diazaspiro[3.5]nonane Core: A Privileged Scaffold
The diazaspiro[3.5]nonane ring system consists of a four-membered azetidine ring and a six-membered piperidine ring fused at a single carbon atom. This rigid, yet three-dimensional, structure offers several advantages in drug design:
-
Vectorial Projection of Substituents: The spirocyclic nature of the core projects substituents into well-defined vectors in three-dimensional space, allowing for precise interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts.
-
Novel Chemical Space: These scaffolds provide access to novel chemical space, offering opportunities for the development of intellectual property and overcoming challenges with existing drug classes.
-
Bioisosteric Replacement: Diazaspiro[3.5]nonanes can serve as bioisosteres for other commonly used motifs, such as piperazine, providing a new avenue for lead optimization.
The tert-butyl carboxylate (Boc) protecting group is frequently employed in conjunction with these scaffolds, offering a stable yet readily cleavable handle for subsequent synthetic transformations. This makes tert-butyl diazaspiro[3.5]nonane carboxylates highly valuable and versatile building blocks in multi-step synthetic campaigns.
Synthesis of the Diazaspiro[3.5]nonane Core
Representative Synthetic Workflow for a Diazaspiro[3.5]nonane
Caption: A representative seven-step synthesis of a tert-butyl diazaspiro[3.5]nonane carboxylate isomer.
Detailed Experimental Protocol (Adapted from CN111620869A for the 1,7-isomer)
Step 1: Michael Addition To a solution of Compound 1 in ethanol, ethyl malonate is added. The reaction mixture is heated at a temperature between 25-80°C for 5 hours to yield Compound 2.
Step 2: Reduction Compound 2 is dissolved in tetrahydrofuran (THF), and lithium borohydride is added. The reaction is carried out at a temperature ranging from 0-70°C for 2.5 hours to produce Compound 3.
Step 3: Sulfonylation Compound 3 is reacted with p-toluenesulfonyl chloride in dichloromethane (DCM) at 25°C for 12 hours to afford Compound 4.
Step 4: Cyclization Compound 4 is treated with cesium carbonate in acetonitrile at a temperature of 25-90°C for 3 hours to induce ring closure, yielding the spirocyclic Compound 5.
Step 5: Reduction The resulting Compound 5 is reduced using magnesium chips in methanol at a temperature of 25-80°C for 1 hour to give Compound 6.
Step 6: Boc Protection Compound 6 is reacted with di-tert-butyl dicarbonate (Boc anhydride) in DCM at 25°C for 12 hours to introduce the Boc protecting group, resulting in Compound 7.
Step 7: Deprotection Finally, a deprotection step is carried out using palladium on carbon in methanol at 25°C for 3 hours to yield the final product, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.
Applications in Medicinal Chemistry
Derivatives of the diazaspiro[3.5]nonane scaffold have shown promise in a variety of therapeutic areas. The specific substitution pattern on the two nitrogen atoms and the spirocyclic core allows for the fine-tuning of pharmacological activity.
GPR119 Agonists for Type 2 Diabetes
One of the most well-documented applications of a related scaffold, the 7-azaspiro[3.5]nonane, is in the development of agonists for G protein-coupled receptor 119 (GPR119).[1] GPR119 is expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1] This dual mechanism makes it an attractive target for the treatment of type 2 diabetes. The rigid spirocyclic core helps to orient the pharmacophoric elements for optimal binding to the GPR119 receptor.[1]
Caption: Simplified signaling pathway of GPR119 activation by a 7-azaspiro[3.5]nonane agonist.
Quantitative Data
While specific quantitative data for compounds containing the tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate core is scarce in publicly accessible literature, the following table summarizes the CAS numbers of several commercially available isomers, which underscores their utility as building blocks in drug discovery programs.
| Compound Name | Isomer | CAS Number |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 2,7- | 896464-16-7 |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride | 2,7- | 1023301-84-9 |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 2,7- | 236406-55-6 |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Hydrochloride | 2,6- | 1279844-25-5 |
| tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate | 1,6- | 1935075-16-3 |
Future Perspectives
The diazaspiro[3.5]nonane scaffold, protected as its tert-butyl carboxylate derivative, represents a valuable and versatile tool in the medicinal chemist's toolbox. The inherent three-dimensionality and favorable physicochemical properties of this core make it an attractive starting point for the design of novel therapeutics. While the 1,6-isomer is less explored, the successful application of other isomers in areas such as metabolic diseases and oncology suggests that it holds significant untapped potential. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and improved drug candidates. As the field of drug discovery continues to "escape from flatland," we can expect to see the star of spirocyclic scaffolds, including the diazaspiro[3.5]nonanes, continue to rise.
References
An In-Depth Guide to the Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis is presented in a step-by-step manner, suitable for researchers with a foundational understanding of organic chemistry. This guide includes detailed experimental protocols, quantitative data summarized in tables, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a four-step sequence starting from the commercially available N-benzyl-3-piperidone hydrochloride. The key steps involve the formation of the spirocyclic diamine core via a reductive amination and subsequent cyclization, followed by deprotection and selective mono-Boc protection.
[N-Benzyl-3-piperidone] + [Aminoacetaldehyde dimethyl acetal] --(NaBH(OAc)3)--> [N-Benzyl-N'-(2,2-dimethoxyethyl)-3-aminopiperidine]
[N-Benzyl-N'-(2,2-dimethoxyethyl)-3-aminopiperidine] --(Aqueous HCl)--> [1-Benzyl-1,6-diazaspiro[3.5]nonane]
[1-Benzyl-1,6-diazaspiro[3.5]nonane] --(H2, Pd/C)--> [1,6-Diazaspiro[3.5]nonane]
[1,6-Diazaspiro[3.5]nonane] + [(Boc)2O] --(TEA)--> [this compound]
Navigating the Stability and Storage of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of novel therapeutic agents. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in synthetic applications. This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound and its close structural isomers.
Key Stability Considerations and Storage Recommendations
The stability of diazaspiroalkane derivatives is influenced by several factors, including temperature, moisture, light, and atmospheric oxygen. The presence of the tert-butyl carbamate (Boc) protecting group also introduces susceptibility to acidic conditions.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | To prevent light-induced degradation. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly sealed. | The compound is likely hygroscopic; moisture can lead to hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous reactions and degradation of the Boc group. |
Experimental Protocols for Stability Assessment (Generalized)
While specific experimental protocols for this compound are not published, a typical stability study would involve the following methodologies:
-
Forced Degradation Studies: Exposing the compound to accelerated stress conditions (e.g., high temperature, high humidity, acidic/basic conditions, oxidative stress, and photolytic stress) to identify potential degradation pathways and products.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and potency over an extended period.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products. A typical method would use a C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any degradation products, providing insights into the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural changes upon degradation.
-
Karl Fischer Titration: To determine the water content of the material, which is crucial for hygroscopic compounds.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized:
Conclusion
While specific, quantitative stability data for this compound is lacking in publicly available literature, a conservative approach to its storage and handling is crucial for maintaining its quality. By adhering to the recommendations outlined in this guide, which are derived from information on closely related structural analogs, researchers can minimize the risk of degradation and ensure the reliability of their experimental outcomes. It is strongly advised that for GMP or other regulated applications, a formal stability study be conducted on the specific batch of the compound being used.
The Ascendancy of Diazaspirocycles: A Technical Guide to Their Application in Modern Organic Synthesis
For Immediate Release
Novel diazaspirocyclic compounds are emerging as a powerful class of molecular tools for researchers, scientists, and drug development professionals. Their rigid, three-dimensional structures offer significant advantages over traditional flat molecules, leading to enhanced performance in both medicinal chemistry and asymmetric catalysis. This technical guide explores the synthesis and application of these promising compounds, providing quantitative data, detailed experimental protocols, and logical workflows to illustrate their potential in creating next-generation therapeutics and efficient synthetic pathways.
Introduction: The Structural Advantage of Diazaspirocycles
Diazaspirocycles are bicyclic molecules where two nitrogen-containing rings are joined by a single common carbon atom, the spiro center. This unique arrangement locks the molecule into a rigid, non-planar conformation. In drug discovery, this three-dimensionality allows for a more precise presentation of functional groups to interact with complex biological targets, potentially leading to higher potency and selectivity.[1] Furthermore, the incorporation of nitrogen atoms provides crucial sites for chemical modification and can improve a compound's physicochemical properties, such as solubility and cell permeability.[1] A higher fraction of sp3-hybridized carbons, characteristic of these scaffolds, is often correlated with improved clinical success rates for drug candidates.[1]
Application as Scaffolds in Medicinal Chemistry
The inherent structural rigidity and novelty of diazaspirocycles make them highly attractive scaffolds for building libraries of potential drug candidates.[2][3] These frameworks serve as robust starting points for creating diverse molecular architectures aimed at challenging biological targets like protein kinases.[2]
For instance, 2,8-diazaspiro[4.5]decane-1-one derivatives have been designed and synthesized as potent antifungal agents that function by inhibiting chitin synthase.[4] In one study, compound 5h demonstrated excellent inhibitory activity against chitin synthase with an IC50 value of 0.10 mM, comparable to the control drug polyoxin B (IC50 of 0.08 mM).[4] Similarly, compounds 5k and 5l showed strong antifungal potency against C. albicans and A. flavus.[4]
Table 1: Antifungal and Enzyme Inhibition Data for Selected 2,8-Diazaspiro[4.5]decane-1-one Derivatives [4]
| Compound | Target Organism | MIC (mmol/L) | Chitin Synthase IC50 (mM) |
| 5h | C. albicans | Not specified | 0.10 |
| 5k | C. albicans | Comparable to Fluconazole | Not specified |
| 5l | A. flavus | 0.13 | Not specified |
| Fluconazole | C. albicans | Control | Not specified |
| Polyoxin B | Not specified | Control | 0.08 |
The synthesis of these scaffolds can be achieved through various methods, including ring-closing metathesis and bromine-mediated cyclization, allowing for the production of diverse diazaspiro[5.5]undecane, diazaspiro[5.6]dodecane, and diazaspiro[4.5]decane systems on a gram scale.[2]
Application in Asymmetric Catalysis
Perhaps the most exciting application of novel diazaspirocycles lies in asymmetric catalysis, where chiral versions of these molecules are used as ligands for metal catalysts or as organocatalysts themselves. Their well-defined three-dimensional structure creates a specific chiral environment that can direct a chemical reaction to produce one enantiomer of a product over the other, a critical requirement in drug development.
A recently developed family of C₂-symmetric spirocyclic chiral diamines, such as SPHENAM (2,2′,3,3′-tetrahydro-1,1′-spirobi-[phenalene]-9,9′-diamine), has shown exceptional performance in several mechanistically distinct reactions.[2]
Palladium-Catalyzed Asymmetric Allylic Substitution
When a phosphite derivative of the related mono-amine spirocycle (NOSPHEN ) was used as a ligand (L5 ) in the palladium-catalyzed asymmetric allylic substitution, the desired product was obtained in high yield and excellent enantioselectivity.[2] This highlights the advantage of the rigid spirocyclic framework in creating a highly effective chiral pocket around the metal center.[2]
Organocatalytic Morita–Baylis–Hillman (MBH) Reaction
A thiourea derivative of SPHENAM (L6 ) proved to be a highly effective organocatalyst in the asymmetric Morita–Baylis–Hillman (MBH) reaction between N-methyl isatin and methyl acrylate.[2] The reaction proceeded smoothly to deliver the product in high yield and with outstanding enantioselectivity.[2]
Table 2: Performance of Chiral Spirocyclic Ligands/Catalysts in Asymmetric Reactions [2]
| Reaction Type | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| Pd-Catalyzed Allylic Substitution | L5 (NOSPHEN-derived) | 96 | 93 |
| Morita-Baylis-Hillman (MBH) | L6 (SPHENAM-derived) | 95 | 98 |
Experimental Protocols
Detailed methodologies are crucial for the adoption of these novel compounds. Below are representative protocols for the synthesis of a diazaspirocyclic scaffold and its application in catalysis, based on published procedures.
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol describes a three-step synthesis for a diazaspiro[4.5]decane hydantoin scaffold.[5]
Procedure:
-
Bucherer-Bergs Reaction: A mixture of 4-phenylcyclohexan-1-one, potassium cyanide, and ammonium carbonate is heated in an ethanol/water solution to produce the initial spiro-hydantoin intermediate.
-
N-Alkylation: The intermediate from step 1 is dissolved in dry N,N-Dimethylformamide (DMF). Potassium carbonate and methyl iodide are added, and the mixture is stirred at room temperature to yield the N,N'-dimethylated intermediate.
-
Cyclization and Hydrolysis: The N,N'-dimethylated intermediate is dissolved in dry DMF and cooled in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 45°C for 4 days, followed by treatment with 10% HCl to yield the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, with an overall yield of 60%.[5]
General Procedure for Organocatalytic MBH Reaction
This protocol is representative of the application of a chiral spirocyclic diamine derivative as an organocatalyst.[2]
Procedure:
-
To a solution of N-methyl isatin (0.2 mmol) in dichloromethane (DCM, 1.0 mL), the SPHENAM-derived thiourea catalyst L6 (0.02 mmol, 10 mol%) is added.
-
Methyl acrylate (0.4 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for the time specified in optimization studies (typically 24-72 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as eluent) to afford the desired product.
Conclusion and Future Outlook
Novel diazaspirocycles represent a significant advancement in scaffold design for both medicinal chemistry and asymmetric synthesis. Their unique, rigid three-dimensional structures provide a powerful platform for developing highly selective kinase inhibitors, antifungal agents, and a new generation of potent chiral ligands and organocatalysts. The successful application of these compounds in diverse and challenging reactions, achieving high yields and excellent enantioselectivities, underscores their vast potential. Future research will likely focus on expanding the library of available diazaspirocyclic structures and exploring their application in an even broader range of catalytic transformations and therapeutic areas.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115490697B - An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for N-Boc Protection of 1,6-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the selective mono-N-Boc protection and di-N-Boc protection of 1,6-diazaspiro[3.5]nonane. The methodologies are adapted from established procedures for the protection of diamines and are designed to offer reliable routes to these valuable building blocks for drug discovery and development. This document includes experimental procedures, a summary of reaction parameters, and a workflow diagram.
Introduction
1,6-Diazaspiro[3.5]nonane is a spirocyclic diamine that serves as a versatile scaffold in medicinal chemistry. The selective protection of one or both of its nitrogen atoms is crucial for its use in multistep syntheses. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document outlines protocols for the preparation of both mono- and di-Boc protected 1,6-diazaspiro[3.5]nonane.
Data Presentation
The following table summarizes the reaction conditions for the selective mono- and di-N-Boc protection of 1,6-diazaspiro[3.5]nonane.
| Parameter | Protocol 1: Selective Mono-Boc Protection | Protocol 2: Di-Boc Protection |
| Target Product | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | Di-tert-butyl 1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate |
| Starting Material | 1,6-Diazaspiro[3.5]nonane | 1,6-Diazaspiro[3.5]nonane |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Trimethylsilyl chloride (TMSCl) | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |
| Stoichiometry of (Boc)₂O | 1.0 - 1.1 equivalents | 2.2 - 2.5 equivalents |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Work-up | Aqueous basic work-up followed by extraction | Aqueous work-up followed by extraction |
| Purification | Column chromatography on silica gel | Column chromatography on silica gel or recrystallization |
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of 1,6-diazaspiro[3.5]nonane
This protocol is adapted from general methods for the selective mono-Boc protection of diamines, which utilize an acid to protonate one amine group, rendering it less reactive.[1][2]
Materials:
-
1,6-Diazaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Trimethylsilyl chloride (TMSCl)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol (10 mL per mmol of diamine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol (2 mL per mmol of (Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Di-N-Boc Protection of 1,6-diazaspiro[3.5]nonane
This protocol employs an excess of the Boc-protecting reagent to ensure both nitrogen atoms are functionalized.
Materials:
-
1,6-Diazaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (15 mL per mmol of diamine) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to yield di-tert-butyl 1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate.
Mandatory Visualization
References
Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and the presence of a secondary amine offer a unique three-dimensional scaffold for the synthesis of novel chemical entities. The Boc-protected azetidine nitrogen allows for selective functionalization of the piperidine nitrogen, making it a versatile intermediate for the construction of diverse molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and a general protocol for the amide coupling of this compound with a variety of carboxylic acids. The protocols described herein are based on standard, high-efficiency amide bond formation methodologies widely employed in the pharmaceutical industry.
Applications
The primary application of amide coupling reactions with this compound is the introduction of diverse acyl groups at the 6-position of the spirocycle. This allows for:
-
Synthesis of Novel Drug Candidates: The resulting N-acyl derivatives can be explored as potential therapeutic agents, with the spirocyclic core providing a unique conformational constraint that can influence binding to biological targets.
-
Linker Elaboration in PROTACs: The secondary amine serves as a convenient attachment point for linkers in PROTACs and other bifunctional molecules, enabling the connection of a target-binding moiety to an E3 ligase-recruiting element.
-
Fragment-Based Drug Discovery: The acylated products can be used as fragments in screening campaigns to identify novel binding motifs for proteins of interest.
-
Library Synthesis: The straightforward nature of amide coupling allows for the rapid generation of libraries of diverse compounds for high-throughput screening.
General Amide Coupling Protocol
The following is a general and robust protocol for the amide coupling of this compound with a generic carboxylic acid. This method utilizes common peptide coupling reagents known for their high efficiency and broad substrate scope.
Reaction Scheme:
General Amide Coupling Workflow
Materials
| Reagent | M.W. ( g/mol ) | Typical Equivalents |
| This compound | 226.32 | 1.0 |
| Carboxylic Acid (R-COOH) | Variable | 1.0 - 1.2 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.1 - 1.5 |
| or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 379.25 | 1.1 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | - | - |
Experimental Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 - 1.2 equivalents).
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Activation: Add the coupling reagent (HATU or HBTU, 1.1 - 1.5 equivalents) to the solution.
-
Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the desired N-acylated product.
Expected Outcomes and Data
While specific yields are highly dependent on the nature of the carboxylic acid used, this robust protocol is expected to provide good to excellent yields for a wide range of substrates.
| Carboxylic Acid Type | Coupling Reagent | Expected Yield Range | Notes |
| Simple Aliphatic | HATU / DIPEA | 80-95% | Reactions are typically fast and clean. |
| Aromatic | HATU / DIPEA | 75-90% | Electron-withdrawing groups on the aromatic ring may slow the reaction. |
| Heterocyclic | HBTU / DIPEA | 70-85% | The nature of the heterocycle can influence reactivity. |
| Sterically Hindered | HATU / DIPEA | 50-80% | May require longer reaction times or elevated temperatures (e.g., 40-50 °C). |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the general amide coupling protocol.
Amide Coupling Experimental Workflow
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and HBTU can be irritating and should be handled with care.
-
Bases like DIPEA are corrosive and should be handled with caution.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
By following these application notes and the detailed protocol, researchers can effectively utilize this compound in their synthetic endeavors to create novel molecules for various applications in drug discovery and chemical biology.
Application Notes and Protocols for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]
This document provides detailed application notes and protocols for the utilization of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a spirocyclic linker, in the development of novel PROTACs. The rigid and three-dimensional structure of spirocyclic linkers can offer advantages in pre-organizing the PROTAC molecule for optimal ternary complex formation, potentially leading to improved potency and selectivity.[3]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Comparative Performance of PROTAC Linkers
The following tables summarize representative data from studies on various PROTACs, illustrating the impact of linker composition on degradation efficiency. This data is intended to provide a comparative framework for evaluating novel PROTACs.
Table 1: Impact of Linker Length on Target Protein Degradation
| Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | No degradation | - | [1][4] |
| Alkyl/Ether | 12 - 29 | TBK1 | Submicromolar | >90 | [1][4] |
| Alkyl/Ether | 21 | TBK1 | 3 | 96 | [1][4] |
| Alkyl/Ether | 29 | TBK1 | 292 | 76 | [1][4] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC Example | Degradation of AR (at 3 µM) | Reference |
| Flexible (PEG) | PROTAC 1 | Exhibited degradation | [2] |
| Rigid (Piperazine) | PROTAC 2 | Enhanced degradation | [4] |
| Rigid (Spirocyclic) | Hypothetical | Expected to influence degradation | N/A |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route for incorporating the spirocyclic linker between a POI ligand and an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC system
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Linker-E3 Ligase conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
-
Coupling to POI Ligand:
-
Dissolve the crude deprotected intermediate (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) with a suitable coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][6]
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody against the POI, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Ternary Complex Formation Assay (Fluorescence Polarization)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[7]
Procedure:
-
Prepare a solution of a fluorescently labeled ligand that binds to either the POI or the E3 ligase.
-
Pre-incubate the fluorescent ligand with its corresponding protein.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Add a constant concentration of the second protein (the one not pre-incubated with the fluorescent ligand).
-
Incubate to allow the ternary complex to form.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex.
-
Plot the change in fluorescence polarization against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[2]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated target protein.
-
Cell Lysis: Lyse the cells in a buffer that preserves ubiquitination states.
-
Immunoprecipitation: Incubate cell lysates with an antibody specific to the target protein to pull down the POI.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increased ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.
Conclusion
The use of this compound as a PROTAC linker offers a promising strategy for the development of novel protein degraders. Its rigid, three-dimensional structure may provide advantages in optimizing the geometry of the ternary complex for efficient ubiquitination. The detailed protocols provided in these application notes serve as a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs incorporating this and other spirocyclic linkers. Careful optimization of the linker structure and thorough biological characterization are crucial for the development of potent and selective PROTAC-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirocyclic diamines are crucial scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The 1,6-diazaspiro[3.5]nonane core, in particular, offers a unique spatial arrangement of nitrogen atoms, making it an attractive building block for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a key intermediate that allows for selective functionalization of the diazaspirocyclic core. The protocols are based on established synthetic strategies for similar diazaspirocycles.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step sequence involving the construction of the spirocyclic core followed by protection of one of the amine functionalities. A plausible synthetic route is outlined below, based on methodologies described for similar diazaspiro[3.5]nonane systems.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from synthetic methods for structurally related diazaspiro[3.5]nonane derivatives. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of a Spirocyclic Precursor
This initial step involves the formation of the core diazaspiro[3.5]nonane ring system. A potential approach is the double Michael addition of an amine to a suitable acceptor followed by cyclization. A more direct, albeit potentially lower-yielding approach, involves the reaction of a bis-electrophile with a suitable amine. The following is a generalized procedure based on a patent for a similar compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) which can be adapted.
Reaction Scheme:
-
Step 1: Reaction of a suitable piperidine derivative with a bis-electrophile to form a protected spirocyclic intermediate.
-
Step 2: Reduction of a carbonyl or other functional group.
-
Step 3: Boc protection of one of the nitrogens.
-
Step 4: Removal of a protecting group from the other nitrogen to yield the final product.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Starting Piperidine Derivative | Commercially Available | Reagent |
| Bis-electrophile (e.g., dibromoethane) | Commercially Available | Reagent |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercially Available | Reagent |
| Palladium on Carbon (Pd/C) | Commercially Available | 10% |
| Sodium Borohydride (NaBH₄) | Commercially Available | Reagent |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Methanol (MeOH) | Commercially Available | Anhydrous |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Cesium Carbonate (Cs₂CO₃) | Commercially Available | Reagent |
| p-Toluenesulfonyl chloride | Commercially Available | Reagent |
| Lithium borohydride | Commercially Available | Reagent |
Procedure (Adapted from CN111620869A for a 1,7-isomer):
-
Step 1: Synthesis of Intermediate 2. A suitable starting material (Compound 1) is reacted with ethyl malonate in ethanol. The reaction temperature is maintained between 25-80°C for 5 hours.
-
Step 2: Synthesis of Intermediate 3. The resulting compound (Compound 2) is then reacted with lithium borohydride in tetrahydrofuran at a temperature of 0-70°C for 2.5 hours.
-
Step 3: Synthesis of Intermediate 4. Compound 3 is reacted with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours.
-
Step 4: Cyclization to form Intermediate 5. The tosylated intermediate (Compound 4) undergoes a ring-closing reaction in the presence of cesium carbonate in acetonitrile at a temperature of 25-90°C for 3 hours.
-
Step 5: Reduction to Intermediate 6. The resulting spirocyclic compound (Compound 5) is reduced using magnesium chips in methanol at a temperature of 25-80°C for 1 hour.
-
Step 6: Boc Protection to form Intermediate 7. The free amine of Compound 6 is protected using Boc anhydride in dichloromethane at 25°C for 12 hours.
-
Step 7: Final Deprotection to yield the Product. A final deprotection step is carried out using palladium on carbon in methanol at 25°C for 3 hours to yield the target compound.
Quantitative Data (Hypothetical based on typical yields for similar reactions):
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Intermediate 2 | Compound 1 | Ethyl malonate | Ethanol | 25-80 | 5 | 85 |
| 2 | Intermediate 3 | Intermediate 2 | LiBH₄ | THF | 0-70 | 2.5 | 90 |
| 3 | Intermediate 4 | Intermediate 3 | TsCl, Et₃N | DCM | 25 | 12 | 95 |
| 4 | Intermediate 5 | Intermediate 4 | Cs₂CO₃ | ACN | 25-90 | 3 | 70 |
| 5 | Intermediate 6 | Intermediate 5 | Mg | MeOH | 25-80 | 1 | 80 |
| 6 | Intermediate 7 | Intermediate 6 | Boc₂O | DCM | 25 | 12 | 98 |
| 7 | Final Product | Intermediate 7 | H₂, Pd/C | MeOH | 25 | 3 | 92 |
Characterization
The final product and all intermediates should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery
The orthogonally protected this compound is a versatile building block for the synthesis of compound libraries for drug discovery. The free secondary amine can be functionalized through various reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents.
Caption: Application of the title compound in generating diverse chemical libraries.
This building block can be incorporated into molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid spirocyclic core helps to constrain the conformation of the molecule, which can lead to improved potency and selectivity.
Reaction conditions for functionalizing the secondary amine of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary amine of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization is a key step in the synthesis of a wide range of biologically active molecules. The following sections detail common and effective methods for acylation, alkylation, reductive amination, and arylation of the secondary amine, complete with experimental procedures, quantitative data, and workflow diagrams.
Introduction to Functionalization Reactions
The secondary amine of this compound offers a prime site for introducing diverse chemical moieties. The Boc-protecting group on the other nitrogen atom allows for selective functionalization. The choice of reaction—acylation, alkylation, reductive amination, or arylation—depends on the desired final compound and the required bond type.
-
Acylation introduces an acyl group, forming a stable amide bond. This is commonly achieved using acid chlorides or anhydrides.
-
Alkylation introduces an alkyl group, forming a new carbon-nitrogen bond. This is typically performed with alkyl halides.
-
Reductive Amination provides a method for forming C-N bonds by reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.
-
Arylation , specifically the Buchwald-Hartwig amination, is a powerful palladium-catalyzed cross-coupling reaction to form an aryl-nitrogen bond.
Data Summary
The following tables summarize the reaction conditions and yields for the functionalization of the secondary amine of this compound and closely related analogs.
Table 1: Acylation Reaction Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 |
| Benzoyl chloride | Pyridine | Dichloromethane | RT | 4 | >95 |
| Boc Anhydride | Potassium Carbonate | Tetrahydrofuran/Water | 25 | 12 | 38[1] |
Table 2: Alkylation Reaction Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl iodide | Potassium carbonate | Acetonitrile | 60 | 12 | High |
| Benzyl bromide | Sodium hydride | Tetrahydrofuran | RT | 16 | High |
| Bromoacetonitrile | Diisopropylethylamine | Acetonitrile | 80 | 6 | Moderate |
Table 3: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Acetic acid | RT | 24 | >90 |
| Cyclohexanone | Sodium cyanoborohydride | Methanol | - | RT | 12 | High |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | - | RT | 16 | High |
Table 4: Buchwald-Hartwig Arylation Conditions
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | (±)-BINAP | Potassium tert-butoxide | Toluene | 100 | 21 | 97 |
| 2-Chloropyridine | Pd(OAc)₂ | XPhos | Cesium carbonate | tert-Butanol | 110 | 18 | 85 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | RuPhos | Sodium tert-butoxide | Toluene | 90 | 12 | High |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below.
Protocol 1: Acylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Alkylation with Methyl Iodide
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.
-
Purify by column chromatography if required.
Protocol 3: Reductive Amination with Acetone
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.5 eq) in DCE.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Protocol 4: Buchwald-Hartwig Arylation with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Potassium tert-butoxide
-
Toluene, anhydrous and degassed
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.06 eq), and potassium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).
-
Add degassed toluene to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 21 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the arylated product.
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each functionalization method.
Caption: Acylation Workflow Diagram
Caption: Alkylation Workflow Diagram
Caption: Reductive Amination Workflow
Caption: Buchwald-Hartwig Arylation Workflow
References
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a valuable spirocyclic amine building block in medicinal chemistry. The synthesis is based on a novel and efficient six-step route that is amenable to large-scale production.[1] The overall synthetic strategy involves the construction of a piperidine ring onto an azetidine precursor, followed by functional group manipulations and deprotection steps.
Data Presentation
The following table summarizes the quantitative data for the six-step synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane, a key intermediate for the title compound.
| Step | Intermediate | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | Ethyl 4-cyanobutanoate | Benzylamine, Paraformaldehyde | Acetonitrile | Reflux | 16 | 85 |
| 2 | Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | Raney-Ni, H₂ | Methanol | rt | 16 | 95 |
| 3 | Ethyl 1-benzyl-4-(((2-nitro-N-tosylphenyl)sulfonamido)methyl)piperidine-4-carboxylate | Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate | 2-Nitrobenzenesulfonyl chloride | Dichloromethane | rt | 2 | 98 |
| 4 | tert-Butyl 6-benzyl-2-nosyl-2,6-diazaspiro[3.5]nonane-8-carboxylate | Ethyl 1-benzyl-4-(((2-nitro-N-tosylphenyl)sulfonamido)methyl)piperidine-4-carboxylate | Di-tert-butyl dicarbonate, DMAP | Dichloromethane | rt | 16 | 92 |
| 5 | tert-Butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-8-carboxylate | tert-Butyl 6-benzyl-2-nosyl-2,6-diazaspiro[3.5]nonane-8-carboxylate | Cesium carbonate, Thiophenol | Acetonitrile | rt | 16 | 89 |
| 6 | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | tert-Butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-8-carboxylate | Pd/C, H₂ | Methanol | rt | 16 | ~95 (crude) |
| Overall | ~53 |
Experimental Protocols
The following are the detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
-
To a solution of ethyl 4-cyanobutanoate (1 equivalent) in acetonitrile, add benzylamine (1 equivalent) and paraformaldehyde (2.2 equivalents).
-
Reflux the reaction mixture for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.
Step 2: Synthesis of Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate
-
Dissolve ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (1 equivalent) in methanol.
-
Add Raney-Ni (catalytic amount) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 16 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of Ethyl 1-benzyl-4-(((2-nitrophenyl)sulfonamido)methyl)piperidine-4-carboxylate
-
Dissolve ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate (1 equivalent) in dichloromethane.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Synthesis of tert-Butyl 6-benzyl-2-nosyl-2,6-diazaspiro[3.5]nonane-8-carboxylate
-
To a solution of ethyl 1-benzyl-4-(((2-nitrophenyl)sulfonamido)methyl)piperidine-4-carboxylate (1 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Step 5: Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-8-carboxylate
-
Dissolve tert-butyl 6-benzyl-2-nosyl-2,6-diazaspiro[3.5]nonane-8-carboxylate (1 equivalent) in acetonitrile.
-
Add cesium carbonate (3 equivalents) and thiophenol (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 6: Synthesis of this compound
-
Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-8-carboxylate (1 equivalent) in methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 16 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.
Synthetic Pathway for this compound.
Experimental Workflow for the Synthesis.
References
Application Note and Protocol: Purification of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final drug substance. This document provides a detailed protocol for the purification of this spirocyclic diamine derivative using silica gel column chromatography. The tert-butyloxycarbonyl (Boc) protecting group makes the compound amenable to standard purification techniques, allowing for the removal of impurities generated during its synthesis.[1][2]
Data Presentation
The following table summarizes typical quantitative data obtained during the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (EtOAc) Gradient |
| Gradient Elution | 50:1 to 5:1 Hexane:EtOAc |
| Rf of Product | ~0.3 in 5:1 Hexane:EtOAc |
| Typical Loading | 1 g crude product per 40 g silica gel |
| Isolated Yield | 85-95% |
| Purity (by NMR) | >98% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain or other suitable TLC stain
-
Rotary evaporator
-
Fraction collector (optional)
-
Standard laboratory glassware
2. Preparation of the Column (Slurry Method)
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 50:1 Hexane:EtOAc).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry powder after solvent evaporation under reduced pressure. This is known as "dry loading."
-
Carefully add the dried silica-adsorbed sample onto the top of the column.
-
Add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection
-
Begin elution with the initial non-polar mobile phase (e.g., 50:1 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 50:1 to 20:1, then 10:1, and finally 5:1 Hexane:EtOAc. The specific gradient should be optimized based on TLC analysis of the crude mixture.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the separation by performing TLC analysis on the collected fractions.[1]
5. Product Isolation
-
Identify the fractions containing the pure product by TLC. The product, being a Boc-protected amine, can often be visualized with a potassium permanganate stain. For related compounds, Rf values in similar solvent systems have been reported.[3]
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting purified product under high vacuum to remove any residual solvent.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Visualizations
References
Application Notes: High-Throughput Screening of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate as a Novel Fragment for Kinase Inhibitor Discovery
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds that can serve as starting points for the development of potent and selective therapeutics. A key advantage of FBDD is its ability to efficiently explore chemical space and identify novel binding modes. Spirocyclic scaffolds, such as diazaspiro[3.5]nonane, are of particular interest due to their inherent three-dimensionality, which can lead to improved binding affinity and better pharmacodynamic profiles.
This application note details a hypothetical screening and validation workflow for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a novel fragment with promising physicochemical properties for FBDD. The workflow employs a suite of biophysical techniques to identify and characterize its interaction with a hypothetical protein kinase, "Kinase-X," a key target in a cancer-related signaling pathway.
Physicochemical Properties of the Fragment
This compound was selected for inclusion in a fragment library based on its adherence to the "Rule of Three," a set of empirical guidelines for identifying high-quality fragments. Its properties make it an ideal candidate for FBDD campaigns.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 226.32 g/mol | < 300 g/mol |
| LogP | 1.75 | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Table 1: Physicochemical properties of a close isomer, tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, as a representative of the scaffold, demonstrating its suitability as a fragment.[1]
Experimental Protocols
A tiered approach was employed for fragment screening and hit validation, beginning with a high-throughput primary screen to identify potential binders, followed by more detailed biophysical and structural characterization.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Recombinant Kinase-X was purified to >95% purity and diluted to a final concentration of 2 µM in DSF buffer (100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: this compound was dissolved in DMSO to create a 100 mM stock solution and then diluted to a final assay concentration of 200 µM in DSF buffer.
-
Assay Plate Setup: In a 96-well PCR plate, 20 µL of the Kinase-X solution was mixed with 2 µL of the fragment solution. A control with 2 µL of DMSO was also prepared.
-
Dye Addition: 2 µL of a 50x SYPRO Orange dye solution was added to each well.
-
Thermal Denaturation: The plate was sealed and placed in a real-time PCR instrument. The temperature was ramped from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Analysis: The fluorescence intensity was monitored as a function of temperature. The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation. A thermal shift (ΔTm) of > 2 °C was considered a positive hit.
Hypothetical Results:
| Fragment ID | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit |
| Control (DMSO) | - | 52.1 | - | - |
| Diazaspiro-01 | 200 | 54.5 | +2.4 | Yes |
Table 2: Hypothetical DSF results for this compound (Diazaspiro-01) showing significant thermal stabilization of Kinase-X.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR was used as a secondary screen to confirm direct binding of the fragment to Kinase-X and to determine its binding affinity and kinetics.
Protocol:
-
Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Recombinant Kinase-X was immobilized on the chip surface via amine coupling to a density of ~10,000 response units (RU). A reference flow cell was prepared without the protein.
-
Fragment Preparation: A dilution series of this compound was prepared in SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO), ranging from 1 µM to 500 µM.
-
Binding Analysis: The fragment solutions were injected over the sensor chip at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Data Analysis: The sensorgrams were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection. The steady-state response was plotted against the fragment concentration, and the data were fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Hypothetical Results:
| Fragment ID | KD (µM) | Ligand Efficiency (LE) |
| Diazaspiro-01 | 150 | 0.35 |
Table 3: Hypothetical SPR results confirming the binding of Diazaspiro-01 to Kinase-X with a typical fragment-like affinity and good ligand efficiency.
Structural Characterization: X-ray Crystallography
To understand the binding mode of the fragment, co-crystallization trials with Kinase-X were performed.
Protocol:
-
Protein-Fragment Complex Formation: Purified Kinase-X (10 mg/mL) was incubated with a 5-fold molar excess of this compound.
-
Crystallization: The complex was subjected to hanging-drop vapor diffusion screening against various crystallization conditions.
-
Data Collection and Structure Determination: Crystals were cryo-protected and diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the apo-Kinase-X structure, and the fragment was built into the resulting electron density map.
Hypothetical Findings:
The crystal structure revealed that this compound binds to the hinge region of the ATP-binding pocket of Kinase-X. The secondary amine of the piperidine ring forms a hydrogen bond with the backbone carbonyl of a key hinge residue. The spirocyclic core occupies a small hydrophobic pocket, and the Boc-protected amine is solvent-exposed, providing a clear vector for fragment growing and optimization.
Visualizations
Signaling Pathway
Caption: Hypothetical Kinase-X signaling pathway.
Experimental Workflow
Caption: FBDD workflow for Diazaspiro-01.
Conclusion
This hypothetical application note demonstrates a robust and efficient workflow for the identification and validation of this compound as a promising fragment for kinase drug discovery. The multi-tiered approach, combining high-throughput biophysical screening with detailed structural analysis, provides a solid foundation for structure-based drug design. The favorable physicochemical properties of this diazaspiro scaffold, coupled with a validated binding mode, establish it as a high-quality starting point for a medicinal chemistry program aimed at developing potent and selective Kinase-X inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. The synthesis of azaspiro compounds can be a challenging endeavor for chemists.[1] This guide is intended for researchers, scientists, and drug development professionals to help navigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 1,6-diazaspiro[3.5]nonane scaffolds?
A1: The synthesis of diazaspiro[3.5]nonane scaffolds often involves multi-step sequences.[2] A common approach is the construction of the spirocyclic core through cyclization reactions. For instance, a six-step synthetic approach has been developed for orthogonally protected 2,6-diazaspiro[3.5]nonane analogues, highlighting the complexity that can be involved.[1][3] Another patented method involves a seven-step synthesis to obtain the tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a related isomer.[2] These routes often start from commercially available materials and involve key steps like cyclization and protection/deprotection sequences.
Q2: My overall yield is very low. What are the most likely causes?
A2: Low overall yields in multi-step syntheses are a common problem.[4] Several factors can contribute to this:
-
Incomplete Reactions: One or more steps in the sequence may not be proceeding to completion.
-
Product Degradation: The target molecule or key intermediates may be unstable under the reaction or workup conditions.[4]
-
Side Product Formation: Competing reaction pathways can lead to the formation of undesired byproducts, reducing the yield of the desired product.[4]
-
Losses during Workup and Purification: The product may be lost during extraction, filtration, or chromatography steps. For example, your product might be more soluble in the aqueous layer during an extraction or could be volatile.[5]
Q3: I am having trouble reproducing a literature procedure. What should I check?
A3: Reproducibility issues can be frustrating. Here are a few things to consider:
-
Reagent Quality: Ensure that all reagents and solvents are of the stated purity and are not degraded. The activity of catalysts should also be verified.[4]
-
Reaction Conditions: Small deviations in temperature, reaction time, or atmosphere (e.g., moisture or air sensitivity) can have a significant impact on the outcome.[4]
-
Workup Procedure: The workup is a critical part of the experiment. Changes in pH during extraction or the use of acidic or basic conditions can potentially affect your product's stability.[5] It's good practice to test the stability of your compound to the workup conditions on a small scale.[5]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclization Step
The formation of the spirocyclic core is often the most challenging step. Low yields in this step can be attributed to several factors.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature. Check the purity and activity of reagents and catalysts.[4] | Drive the reaction to completion and increase the yield of the desired spirocycle. |
| Formation of Polymeric Byproducts | Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. | Minimize the formation of high molecular weight side products. |
| Ring-Opening of an Intermediate | In syntheses involving cyclic ethers, ring-opening can be a side reaction. Using milder reaction conditions can help avoid this.[6] | Preserve the integrity of the cyclic intermediates. |
| Steric Hindrance | Modify the substrate to reduce steric hindrance around the reacting centers. | Facilitate the desired bond formation. |
Issue 2: Formation of Impurities during Boc Protection
The introduction of the tert-butoxycarbonyl (Boc) protecting group is typically a straightforward reaction, but side reactions can occur.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Di-Boc Protected Byproduct | Use stoichiometric amounts of Boc-anhydride. Add the Boc-anhydride slowly to the reaction mixture. | Selectively protect only one of the nitrogen atoms in the diazaspirocycle. |
| Incomplete Reaction | Increase the reaction time or slightly increase the amount of Boc-anhydride. Ensure the base used is sufficient to deprotonate the amine. | Achieve full conversion to the mono-Boc protected product. |
| Hydrolysis of Boc-Anhydride | Ensure that the reaction is carried out under anhydrous conditions. | Prevent the decomposition of the protecting group reagent. |
Issue 3: Difficult Purification
The presence of closely related side products can make the purification of the final compound challenging.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Formation of Regioisomers | If the two nitrogen atoms in the diazaspirocycle are not equivalent, protection can occur at either site. Optimize reaction conditions (solvent, temperature) to favor the formation of the desired regioisomer. | Increase the isomeric purity of the product. |
| Closely Eluting Impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC. | Achieve better separation and higher purity of the final product. |
| Product Degradation on Silica Gel | If the product is sensitive to acid, treat the silica gel with a base (e.g., triethylamine) before use. | Prevent decomposition of the product during chromatography. |
Experimental Protocols
Representative Synthesis of a Diazaspiro[3.5]nonane Core
Disclaimer: The following is a generalized protocol based on synthetic routes for similar compounds and should be adapted and optimized for the specific target molecule.
A plausible synthetic route to a 1,6-diazaspiro[3.5]nonane derivative could involve the cyclization of a suitable precursor. One patented method for a related compound, 7-oxo-2-azaspiro[3.5]nonane, involves a two-step cyclization process.[6] The first step is a cyclization reaction in N,N-dimethylformamide with an acid binding agent, followed by a reduction with lithium aluminum hydride to form the second ring.[6]
Step 1: First Cyclization
-
To a solution of the starting materials in N,N-dimethylformamide, add an acid-binding agent such as anhydrous potassium carbonate.[6]
-
Add a phase transfer catalyst and an iodo metal salt to facilitate the reaction.[6]
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Second Cyclization (Reductive Amination)
-
Dissolve the product from Step 1 in a suitable solvent.
-
Cool the solution to a low temperature (e.g., -10 °C).[6]
-
Slowly add a reducing agent, such as lithium aluminum hydride, in portions.[6]
-
Allow the reaction to stir for several hours, monitoring by TLC or LC-MS.[6]
-
Carefully quench the reaction with water and a sodium hydroxide solution.[6]
-
Filter the mixture and concentrate the filtrate to obtain the crude diazaspirocycle.
-
Purify the product by column chromatography.[6]
Visualizations
Troubleshooting Workflow for Low Yield
A flowchart for troubleshooting low reaction yields.
Relationship Between Reaction Conditions and Side Products
Influence of reaction conditions on product distribution.
References
- 1. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the most critical steps to re-evaluate?
A1: Low overall yield in a multi-step synthesis can often be attributed to inefficiencies in one or two key steps. For the synthesis of diazaspiro[3.5]nonane cores, the ring-forming reactions are typically the most challenging. We recommend the following:
-
Cyclization Step: The intramolecular cyclization to form the spirocyclic backbone is often a critical step. Ensure that the reaction conditions, such as solvent, temperature, and base, are optimized. For analogous syntheses of diazaspiro[3.5]nonane derivatives, cesium carbonate in a solvent like acetonitrile has been used effectively.[1] The reaction temperature for this step can range from 25-90°C.[1]
-
Purification of Intermediates: Incomplete purification of intermediates can introduce impurities that may interfere with subsequent reactions. Re-evaluate your purification methods (e.g., column chromatography, recrystallization) for each step to ensure the removal of unreacted starting materials and byproducts.
-
Inert Atmosphere: Many of the reagents used in these synthetic pathways are sensitive to air and moisture. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of significant side products during the synthesis. How can I identify and minimize them?
A2: Side product formation is a common issue. The nature of the side products will depend on the specific synthetic route employed. Here are some general strategies:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a particular reactant can lead to the formation of undesired side products.
-
Temperature Control: Many reactions in the synthesis of spirocyclic systems are temperature-sensitive. Maintaining the recommended reaction temperature is crucial to minimize side reactions. For instance, in related syntheses, reduction steps are often carried out at low temperatures (e.g., 0-70°C).[1]
Q3: The purification of the final product, this compound, is proving to be difficult. What purification techniques are most effective?
A3: The purification of spirocyclic amines and their protected derivatives can be challenging due to their physical properties. We recommend the following:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying these types of compounds. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity compound.
-
Acid-Base Extraction: As the product contains a basic nitrogen atom (the unprotected one), you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound and its isomers?
A1: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. For analogous multi-step syntheses of diazaspiro[3.5]nonane derivatives, overall yields in the range of 50-80% have been reported. For instance, a two-step synthesis of a related 7-oxo-2-azaspiro[3.5]nonane has been reported with a yield of over 82%.[2]
Q2: What are the key starting materials for the synthesis of the 1,6-diazaspiro[3.5]nonane core?
A2: The synthesis of the 1,6-diazaspiro[3.5]nonane core typically involves the construction of the spirocyclic system from acyclic or monocyclic precursors. Common starting materials for related diazaspiro compounds include derivatives of piperidone and malonic esters.[1]
Q3: How is the tert-butoxycarbonyl (Boc) protecting group typically introduced?
A3: The Boc protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran. This reaction is usually high-yielding and straightforward.
Data Presentation
The following table summarizes representative reaction conditions and reported yields for key steps in the synthesis of analogous diazaspiro[3.5]nonane derivatives. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Cyclization | Cesium Carbonate, Acetonitrile | 25-90 | 3 | Not specified | [1] |
| Reduction | Lithium Borohydride, Tetrahydrofuran | 0-70 | 2.5 | Not specified | [1] |
| Boc Protection | Boc Anhydride, Dichloromethane | 25 | 12 | Not specified | [1] |
| Overall Yield (analogue) | Multi-step synthesis | Varied | - | >82 | [2] |
Experimental Protocols
The following is a representative, multi-step experimental protocol for the synthesis of a diazaspiro[3.5]nonane core, based on procedures for closely related isomers. Researchers should adapt and optimize these procedures for the specific synthesis of this compound.
Step 1: Formation of a Piperidine Derivative (Illustrative)
A mixture of a suitable keto-ester and an amine is heated in a solvent like ethanol. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Reduction of the Ester
The ester intermediate is dissolved in a dry solvent such as tetrahydrofuran (THF) and cooled in an ice bath. A reducing agent, for example, lithium borohydride, is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by a careful workup to quench the excess reducing agent. The product is then extracted and purified.
Step 3: Introduction of a Leaving Group
The resulting alcohol is dissolved in a solvent like dichloromethane and cooled. A sulfonyl chloride, such as p-toluenesulfonyl chloride, is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred until the starting material is consumed. The product is then isolated through an extractive workup and purified.
Step 4: Intramolecular Cyclization to form the Spiro-core
The tosylated intermediate is dissolved in a polar aprotic solvent like acetonitrile, and a base such as cesium carbonate is added. The mixture is heated to promote the intramolecular cyclization. After the reaction is complete, the solid is filtered off, the solvent is evaporated, and the crude spiro-compound is purified.
Step 5: Boc Protection
The synthesized 1,6-diazaspiro[3.5]nonane is dissolved in a solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature. Upon completion, the reaction is washed, the organic layer is dried, and the solvent is removed to yield the desired this compound.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Deprotection of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
The most common method for the removal of the tert-butoxycarbonyl (Boc) protecting group is treatment with a strong acid.[1] A standard protocol involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] Typically, a solution of 20-50% TFA in DCM is used at room temperature.[2][3] Another common reagent is 4M hydrogen chloride (HCl) in dioxane.[3][4]
Q2: My deprotection reaction is incomplete. What are the possible causes and how can I resolve this?
Incomplete deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[5] Consider increasing the concentration of the acid or using a stronger acid.[2]
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion.[5][6] It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction is proceeding slowly, you can extend the reaction time or gently increase the temperature.[5][6]
-
Steric Hindrance: The structure of the spiro-compound might sterically hinder the approach of the acid to the Boc group, requiring more forcing conditions.[5]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to an incomplete reaction.[5] Ensure your starting material is fully dissolved.
Q3: I am observing unexpected byproducts in my reaction. What are they and how can I prevent their formation?
The most common side reaction during Boc deprotection is the formation of byproducts resulting from the reaction of the tert-butyl cation, which is generated during the cleavage of the Boc group.[6] This reactive carbocation can alkylate nucleophilic sites on your molecule of interest.[6]
To prevent these side reactions, it is highly recommended to use "scavengers" in the reaction mixture.[6] Scavengers are compounds that are more reactive towards the tert-butyl cation and will trap it before it can react with your product.[6] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[6]
-
Water: Can trap the cation to form tert-butanol.[6]
-
Thioanisole: Useful if other sensitive functional groups are present.[6]
A common practice is to use a scavenger cocktail, such as TFA/TIS/H2O (95:2.5:2.5).[6]
Q4: How do I remove the excess acid and purify my product after the reaction?
After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure using a rotary evaporator.[6] To ensure complete removal of residual TFA, you can co-evaporate the residue with a solvent like DCM or toluene.[6]
If the free amine is desired, the residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[6] The organic layer is then washed with brine, dried over sodium sulfate, and concentrated to yield the deprotected product.[6] Further purification can be achieved by chromatography if necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
Deprotection Reaction and Side Reaction
Caption: Deprotection and potential tert-butylation side reaction.
Summary of Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 4 hours | Most common method.[1][2] Use of scavengers is recommended.[6] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0°C to Room Temp | 1 - 4 hours | Good alternative to TFA; the resulting hydrochloride salt can sometimes be easier to handle.[3][4] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temperature | Variable | Can be used under milder conditions.[6] |
| Thermal Deprotection | Dioxane/Water | 150°C (Microwave) | ~30 minutes | A reagent-free option for thermally stable compounds.[3] |
Detailed Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Addition of Reagents: Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[6] Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6]
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene.[6]
-
For the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
-
Protocol 2: Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM.
-
Addition of Reagent: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt, which may precipitate and can be collected by filtration.
-
If the free amine is required, perform a basic work-up as described in Protocol 1.
-
References
Preventing di-substitution in reactions with tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate in chemical synthesis. The primary focus is on preventing di-substitution reactions to achieve selective mono-functionalization of the secondary amine.
Frequently Asked Questions (FAQs)
Q1: I am attempting a mono-alkylation of this compound, but I am observing a significant amount of the di-substituted product. How can I improve the selectivity for the mono-alkylated product?
A1: Achieving mono-alkylation of a diamine requires careful control of reaction conditions to favor the reaction at one nitrogen atom over the other, and to prevent the second nitrogen from reacting after the first has been functionalized. The key factors to consider are stoichiometry, reaction temperature, and the nature of the base and solvent.
-
Stoichiometry: The most critical factor is the molar ratio of the alkylating agent to the diamine. Using a stoichiometric equivalent or a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent can significantly suppress di-alkylation.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the diamine can help maintain a low concentration of the electrophile, further favoring mono-substitution.
-
Temperature: Lowering the reaction temperature can often increase selectivity. Reactions at 0 °C or even -78 °C can significantly reduce the rate of the second alkylation.
-
Base Selection: The choice of base can influence the reaction's selectivity. A bulky, non-nucleophilic base is often preferred to deprotonate the secondary amine without interfering with the alkylating agent.
Below is a table summarizing the expected outcomes of varying reaction parameters based on general principles for alkylation of similar secondary amines.
Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation
| Parameter | Condition | Expected Mono-substituted Product Yield | Expected Di-substituted Product Yield |
| Stoichiometry (Diamine:Alkylating Agent) | 1:1.2 | Low to Moderate | High |
| 1:1 | Moderate | Moderate | |
| 1.2:1 | High | Low | |
| 1.5:1 | Very High | Very Low | |
| Temperature | Room Temperature | Moderate | Moderate to High |
| 0 °C | High | Low | |
| -78 °C | Very High | Very Low | |
| Addition Rate of Alkylating Agent | Rapid | Lower Selectivity | Higher Formation |
| Slow (over 1-2 hours) | Higher Selectivity | Lower Formation |
Q2: What is the best approach for achieving mono-acylation of this compound? I am concerned about di-acylation and potential side reactions.
A2: Mono-acylation can generally be achieved with higher selectivity than mono-alkylation due to the electronic deactivation of the second nitrogen atom after the first has been acylated. However, di-acylation can still occur, especially with highly reactive acylating agents or under forcing conditions.
-
Control of Stoichiometry: Similar to alkylation, using a slight excess of the diamine (1.1 to 1.2 equivalents) relative to the acylating agent is a good starting point.
-
Acylating Agent Reactivity: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can improve selectivity.
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) is highly recommended to control the reaction rate and prevent over-acylation.
-
Use of a Non-nucleophilic Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct without competing in the reaction.
Q3: I am planning a reductive amination with this compound. What conditions will favor the formation of the mono-substituted product?
A3: Reductive amination is an excellent method for controlled mono-alkylation. The key is to control the formation of the iminium ion intermediate and its subsequent reduction.
-
Stoichiometry of the Carbonyl Compound: Use a slight excess of the diamine (1.1 to 1.2 equivalents) relative to the aldehyde or ketone. This will ensure that the carbonyl compound is the limiting reagent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose. It is generally selective for the iminium ion over the carbonyl starting material.
-
Reaction pH: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion without promoting side reactions. This can often be achieved by adding a small amount of acetic acid.
-
One-Pot Procedure: A one-pot procedure where the diamine, carbonyl compound, and reducing agent are mixed together is often successful.
Experimental Protocols
Protocol 1: Selective Mono-Alkylation
This protocol is a general guideline for the mono-alkylation of this compound.
-
Dissolve this compound (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the alkylating agent (e.g., an alkyl halide) (1.0 mmol) in the same solvent (5 mL).
-
Add the solution of the alkylating agent dropwise to the cooled solution of the diamine over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the alkylating agent.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Acylation
This protocol provides a general method for the mono-acylation of this compound.
-
Dissolve this compound (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., an acyl chloride or anhydride) (1.0 mmol) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Protocol 3: Selective Mono-Reductive Amination
This protocol outlines a general procedure for the mono-reductive amination of this compound.
-
To a solution of this compound (1.2 mmol) in 1,2-dichloroethane (DCE) (15 mL), add the aldehyde or ketone (1.0 mmol) followed by acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: General reaction pathway for the substitution of this compound.
Caption: Troubleshooting workflow for minimizing di-substitution.
Technical Support Center: Synthesis of the 1,6-Diazaspiro[3.5]nonane Core
Welcome to the technical support center for the synthesis of the 1,6-diazaspiro[3.5]nonane core. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address challenges encountered during the synthesis of this valuable spirocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of the 1,6-diazaspiro[3.5]nonane core and related spirocyclic systems.
Question 1: I am observing very low or no yield of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in spirocyclization reactions can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is recommended:
-
Insufficient Reactivity: The formation of the spirocenter is often the most challenging step.
-
Troubleshooting:
-
Activate the Nucleophile: If your synthesis involves a nucleophilic attack to form the spirocycle, consider using a stronger, non-nucleophilic base.
-
Activate the Electrophile: For reactions involving electrophilic activation, ensure the catalyst (e.g., Lewis acid) is of appropriate strength and not being quenched by other functional groups.
-
-
-
Steric Hindrance: The three-dimensional nature of spirocycles means that steric hindrance can play a significant role.
-
Troubleshooting:
-
Modify the substrate to reduce steric bulk near the reaction centers.
-
Experiment with different solvents that may better accommodate the transition state.
-
-
-
Incorrect Protecting Groups: The choice of protecting groups is crucial for the success of the synthesis.
-
Troubleshooting:
-
Ensure the protecting groups are stable under the reaction conditions of each step.
-
Select orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. For instance, a Boc group can be removed under acidic conditions (e.g., TFA), while a benzyl group can be cleaved by hydrogenolysis.[1]
-
-
Question 2: I am having difficulty with the purification of my diazaspiro compound. What are some common strategies?
Answer:
The purification of diazaspiro compounds can be challenging due to their polarity and potential for multiple nitrogen-containing byproducts.
-
Column Chromatography:
-
Normal Phase: A mixture of dichloromethane, methanol, and ammonia is often effective for eluting polar amines from silica gel.[1]
-
Reverse Phase: For highly polar compounds, reverse-phase HPLC can be a powerful purification tool.
-
-
Acid-Base Extraction: Utilize the basicity of the amine functional groups to move your compound between aqueous and organic layers, separating it from neutral impurities.
-
Crystallization: If the compound is a solid, crystallization can be an excellent method for achieving high purity.
Question 3: My deprotection step is leading to undesired side reactions or incomplete removal of the protecting group. What should I consider?
Answer:
Deprotection can be a delicate step in any multi-step synthesis.
-
Incomplete Deprotection:
-
Troubleshooting: Increase the reaction time, temperature, or the equivalents of the deprotecting agent. Ensure your reagents are fresh and active.
-
-
Side Reactions:
-
Troubleshooting:
-
For acid-labile groups, consider using a milder acid or a scavenger to trap reactive intermediates.
-
For hydrogenolysis, ensure the catalyst is not poisoned and that the reaction is run under an inert atmosphere to prevent side reactions.
-
-
Alternative Synthetic Methodologies: A Comparative Overview
While a definitive multi-method comparison for the 1,6-diazaspiro[3.5]nonane core is not extensively documented, we present a published method alongside plausible alternative strategies based on established synthetic reactions.
| Method | Key Reactions | Typical Overall Yield | Number of Steps | Key Advantages | Potential Challenges |
| Method A: Orthogonal Protection Strategy | Dieckmann Condensation, Reduction, Cyclization | ~53% | 6 | High overall yield, orthogonally protected product allows for selective functionalization.[1] | Multi-step synthesis requires careful optimization of each step. |
| Method B: Reductive Amination Strategy | Double reductive amination | 20-30% (Estimated) | 3 | Convergent synthesis, potentially fewer steps. | Control of over-alkylation, purification of intermediates. |
| Method C: Intramolecular Cyclization | Michael addition, Dieckmann Condensation | 15-25% (Estimated) | 4 | Access to diverse precursors. | Regioselectivity of the cyclization, potential for polymerization. |
Experimental Protocols
Method A: Orthogonal Protection Strategy
This method describes an efficient synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative, which is structurally very similar to the 1,6-isomer and provides a strong foundational methodology.[1]
dot
Caption: Workflow for the Orthogonal Protection Strategy.
Detailed Protocol:
-
Steps 1-3: Formation of the Piperidine Intermediate: Commercially available starting materials are subjected to a series of reactions to construct a suitably functionalized piperidine ring with an attached side chain ready for cyclization.
-
Step 4: Dieckmann Condensation: The piperidine intermediate undergoes an intramolecular Dieckmann condensation to form the six-membered ring of the spirocyclic core.
-
Step 5: Reduction and Mesylation: The resulting ketone is reduced to an alcohol, which is then converted to a mesylate to create a good leaving group.
-
Step 6: Intramolecular Cyclization: The final intramolecular cyclization is achieved through nucleophilic substitution of the mesylate by the nitrogen atom on the side chain, forming the azetidine ring and completing the spirocyclic core. The final product is orthogonally protected with Boc and benzyl groups, allowing for selective deprotection and further functionalization.[1]
Method B: Hypothetical Reductive Amination Strategy
This proposed method utilizes a double reductive amination approach, a common strategy for forming cyclic amines.
dot
Caption: Proposed workflow for the Reductive Amination Strategy.
Proposed Protocol:
-
Step 1: Reduction to Dialdehyde: A suitable precursor such as a 1,1,3,3-propanetetracarboxylic acid ester is reduced to the corresponding dialdehyde.
-
Step 2: Double Reductive Amination: The dialdehyde is reacted with a primary amine (e.g., benzylamine) in the presence of a reducing agent like sodium triacetoxyborohydride to form the acyclic diamine intermediate.
-
Step 3: Deprotection and Cyclization: The protecting groups on the nitrogens are removed, and the resulting diamine undergoes an intramolecular cyclization to form the final 1,6-diazaspiro[3.5]nonane core.
Method C: Hypothetical Intramolecular Michael Addition/Dieckmann Condensation Strategy
This strategy involves the initial formation of one of the rings via a Michael addition, followed by the formation of the second ring through a Dieckmann condensation.
dot
Caption: Proposed workflow for the Intramolecular Cyclization Strategy.
Proposed Protocol:
-
Step 1: Intramolecular Michael Addition: An acyclic precursor containing a primary amine and a Michael acceptor is cyclized to form the first nitrogen-containing ring.
-
Step 2: Functional Group Manipulation: The resulting intermediate is functionalized to introduce the necessary groups for the second cyclization, such as a diester.
-
Step 3: Dieckmann Condensation: An intramolecular Dieckmann condensation is used to form the second ring, creating the spirocyclic core.
-
Step 4: Decarboxylation and Reduction: The resulting β-keto ester is decarboxylated, and the ketone is reduced to afford the final 1,6-diazaspiro[3.5]nonane.
References
Challenges in the scale-up of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate production
Technical Support Center: Production of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction in one or more steps.- Degradation of intermediates.- Suboptimal reaction conditions (temperature, time, stoichiometry).- Inefficient purification leading to product loss. | - Monitor reaction progress closely using techniques like TLC or LC-MS to ensure completion.- Handle sensitive intermediates under inert atmospheres and at appropriate temperatures.- Optimize reaction parameters for each step at the desired scale.- Evaluate alternative purification methods such as crystallization over chromatography to minimize loss. |
| Difficulty in purification | - Presence of closely related impurities.- Oily or non-crystalline nature of the product or intermediates.- Inefficient removal of reagents or byproducts. | - Employ high-resolution chromatographic techniques if necessary.- Attempt salt formation or derivatization to induce crystallization.- Optimize the work-up procedure to effectively remove residual reagents and byproducts. Consider aqueous washes with varying pH. |
| Inconsistent reaction outcomes upon scale-up | - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized concentration gradients.- Exothermic reactions becoming difficult to control. | - Use jacketed reactors with precise temperature control.- Ensure adequate agitation and baffling for efficient mixing.- For highly exothermic steps, consider slow addition of reagents or the use of a continuous flow reactor. |
| Handling of hazardous reagents | - Use of pyrophoric or highly reactive reagents (e.g., NaH, LiAlH4).- Generation of toxic byproducts. | - Follow strict safety protocols for handling hazardous materials.- Quench reactions carefully under controlled conditions.- Implement appropriate scrubbing or waste treatment procedures for toxic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to monitor for maximizing yield in the multi-step synthesis of this compound?
A1: Based on reported synthetic routes, the cyclization and reduction steps are often critical for achieving a high overall yield. Careful control of reaction temperature, time, and stoichiometry in these steps is crucial. For instance, in a multi-step synthesis, the initial condensation and subsequent cyclization reactions can be sensitive to reaction conditions, and yields can vary significantly with minor deviations.
Q2: Are there alternative, more scalable-friendly synthetic routes available?
A2: The development of more efficient and scalable synthetic methods is an ongoing area of research. Some newer methodologies aim to reduce the number of synthetic steps and avoid costly or hazardous reagents.[1] For example, methods that utilize cheaper starting materials and have fewer reaction processes are being explored to improve the overall yield and make the process more suitable for large-scale preparation.[1]
Q3: What are the common impurities encountered, and how can they be minimized?
A3: Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Minimizing these impurities can be achieved by ensuring complete reactions through careful monitoring, optimizing reagent stoichiometry to avoid excesses that are difficult to remove, and controlling the reaction temperature to prevent thermal degradation or unwanted side reactions.
Q4: Can chromatographic purification be avoided during scale-up?
A4: While challenging, avoiding chromatography is highly desirable for large-scale production to reduce solvent waste and cost. Developing a robust crystallization procedure for the final product or key intermediates is the most common strategy. This may involve screening various solvent systems and potentially forming a salt of the product to facilitate crystallization.
Q5: What safety precautions are essential when handling reagents like lithium borohydride or sodium hydride?
A5: Both lithium borohydride and sodium hydride are highly reactive and require careful handling in an inert, dry atmosphere (e.g., under nitrogen or argon). Reactions should be conducted in anhydrous solvents, and appropriate personal protective equipment (PPE) must be worn. Quenching procedures for these reagents should be performed slowly and at low temperatures to control the exothermic reaction.
Experimental Protocols
Illustrative Multi-Step Synthesis Protocol
The following is a generalized protocol based on a 7-step synthesis method.[2][3] Note: This is an illustrative example and may require optimization for specific laboratory conditions and scale.
Step 1: Synthesis of Intermediate 2
-
Dissolve compound 1 (1.0 eq) in ethanol.
-
Add ammonium acetate (0.76 eq) and heat the mixture.
-
Add ethyl malonate (0.59 eq) dropwise and reflux for the specified time.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify by column chromatography.
Step 2: Synthesis of Intermediate 3
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add lithium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm and stir until completion as monitored by TLC.
-
Perform a careful aqueous quench and work-up.
-
Extract the product and purify as necessary.
(Subsequent steps including tosylation, cyclization, reduction, Boc-protection, and final deprotection would follow specific literature procedures.)
Data Presentation
Table 1: Summary of Reaction Conditions from a Patented Synthesis Route [3]
| Step | Reaction Temperature (°C) | Reaction Time (hours) |
| 1 | 25-80 | 5 |
| 2 | 0-70 | 2.5 |
| 3 | 25 | 12 |
| 4 | 25-90 | 3 |
| 5 | 25-80 | 1 |
| 6 | 25 | 12 |
| 7 | 25 | 3 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield and purity issues during synthesis.
References
- 1. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of tert-Butyl Diazaspiro[3.5]nonane Carboxylate Derivatives
The unique three-dimensional architecture of spirocyclic compounds has garnered significant interest in medicinal chemistry. Among these, diazaspiro[3.5]nonane scaffolds serve as versatile building blocks for developing novel therapeutics targeting a range of biological entities. This guide provides a comparative analysis of the biological activities of derivatives of tert-butyl diazaspiro[3.5]nonane-carboxylate, focusing on their potential as sigma receptor modulators and covalent inhibitors of KRAS G12C, a critical oncogenic protein.
While the primary focus is on the 1,6-diazaspiro[3.5]nonane scaffold, the available research literature provides extensive data on the closely related 2,7-diazaspiro[3.5]nonane isomer. The insights from these derivatives offer valuable structure-activity relationship (SAR) data applicable to the broader class of diazaspiro[3.5]nonanes.
I. Modulation of Sigma Receptors
Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as high-affinity ligands for sigma receptors (S1R and S2R), which are implicated in various central nervous system (CNS) disorders. The following table summarizes the binding affinities of selected compounds.
Table 1: Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors [1]
| Compound ID | R1 | R2 | Ki (nM) ± SD (S1R) | Ki (nM) ± SD (S2R) | Selectivity (KiS2R/KiS1R) |
| 4a | Phenyl | Benzyl | 14 ± 1 | 80 ± 1 | 5.7 |
| 4b | Phenyl | Phenethyl | 2.7 ± 0.1 | 27 ± 1 | 10.0 |
| 4c | 4-Fluorophenyl | Phenethyl | 3.5 ± 0.1 | 21 ± 1 | 6.0 |
| 5a | Phenyl | -C(O)CH2-Phenyl | 115 ± 4 | 243 ± 25 | 2.1 |
| 5b | Phenyl | -C(O)CH2CH2-Phenyl | 13 ± 1 | 102 ± 11 | 7.8 |
Data extracted from a study on 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands.[1]
The data indicates that the nature of the substituents on the nitrogen atoms of the diazaspiro core significantly influences both the affinity and selectivity for sigma receptor subtypes. For instance, extending the N-benzyl group to a phenethyl group (compound 4b vs. 4a ) resulted in a notable increase in affinity for S1R.[1]
II. Covalent Inhibition of KRAS G12C
The 2,7-diazaspiro[3.5]nonane scaffold has also been incorporated into covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers. These inhibitors typically feature a reactive acryloyl group that forms a covalent bond with the cysteine residue of the mutated protein.
Table 2: In Vitro Activity of 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors [2]
| Compound ID | Structure | KRAS G12C IC50 (nM) | H358 Cell Growth IC50 (nM) |
| 5c | Quinazoline core with 2,7-diazaspiro[3.5]nonan-2-yl acrylamide | 120 | 110 |
| 7b | Optimized quinazoline core with 2,7-diazaspiro[3.5]nonan-2-yl acrylamide | 5.4 | 4.1 |
Data from a study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as KRAS G12C inhibitors.[2]
Structural optimization of the quinazoline core, while retaining the 2,7-diazaspiro[3.5]nonan-2-yl acrylamide moiety, led to a significant enhancement in inhibitory potency, as demonstrated by the lower IC50 values for compound 7b compared to the lead compound 5c .[2] Compound 7b also exhibited favorable metabolic stability and demonstrated dose-dependent anti-tumor effects in a xenograft mouse model.[2]
Experimental Protocols
Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives
The synthesis of the 2,7-diazaspiro[3.5]nonane derivatives typically starts from the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. A general synthetic route is outlined below.
Step 1: Buchwald-Hartwig Amination: The commercially available starting material is subjected to a Buchwald-Hartwig amination with an appropriate aryl halide (e.g., iodobenzene) to introduce a substituent on one of the nitrogen atoms.[1]
Step 2: N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the other nitrogen atom, typically using an acid such as trifluoroacetic acid (TFA).[1]
Step 3: Functionalization: The resulting secondary amine is further functionalized through reactions such as alkylation (e.g., with benzyl bromide or phenethyl bromide) or amide coupling with a carboxylic acid to yield the final desired derivatives.[1]
Biological Assays
Sigma Receptor Binding Assay: The affinity of the compounds for S1 and S2 receptors is determined through radioligand binding assays.[1] Cell membranes expressing the respective receptors are incubated with a radioligand (e.g., [3H]-(+)-pentazocine for S1R and [3H]-DTG for S2R) and varying concentrations of the test compounds. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and this value is used to calculate the inhibition constant (Ki).[1]
References
A Comparative Guide to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional (3D) molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity, conformational pre-organization, and ability to project substituents into distinct vectors in 3D space. This guide provides a comparative analysis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate , a versatile building block, against other relevant spirocyclic scaffolds. The objective is to furnish researchers with the necessary data to make informed decisions in scaffold selection for their drug discovery programs.
Introduction to Spirocyclic Scaffolds
Spirocyclic scaffolds offer several advantages over traditional flat, aromatic systems. Their 3D nature can lead to improved physicochemical properties such as increased solubility and metabolic stability, while the rigid framework can enhance binding affinity and selectivity for biological targets. The strategic incorporation of spiro-systems can thus lead to compounds with more favorable pharmacokinetic and pharmacodynamic profiles. This guide will focus on diazaspiro[3.5]nonanes, a class of spirocycles containing two nitrogen atoms, which are of particular interest due to their potential for introducing diverse functionalities and modulating key drug-like properties.
Physicochemical Properties: A Comparative Analysis
The selection of a scaffold in early drug discovery is heavily influenced by its physicochemical properties. The following table summarizes key computed properties for this compound and its isomers. It is important to note that experimental values can vary, and these computed values serve as a predictive guide.
| Property | This compound | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate[1] | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[2] | tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate[3] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight ( g/mol ) | 226.32 | 226.32 | 226.32 | 226.32 |
| XLogP3 (Computed) | 1.1 | 1.1 | 1.1 | 1.2 |
| Topological Polar Surface Area (TPSA) (Ų) | 41.6 | 41.6 | 41.6 | 41.6 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 2 | 2 | 2 | 2 |
Key Observations: The computed data suggests that the different isomers of tert-butyl diazaspiro[3.5]nonane-carboxylate share very similar physicochemical properties. This highlights the subtle yet potentially significant impact of the nitrogen atom positions within the spirocyclic framework on the overall molecular properties and their interactions with biological targets. The low XLogP3 values suggest good aqueous solubility, a desirable trait for many drug candidates. The consistent TPSA and hydrogen bond counts indicate similar potential for forming interactions with protein targets.
Role in Medicinal Chemistry: Application in PARP Inhibitors
This compound has been utilized as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage repair mechanisms of cancer cells, a concept known as synthetic lethality.[4][5][6] The spirocyclic scaffold can help to rigidly orient the pharmacophoric elements of the inhibitor, leading to enhanced binding to the PARP-1 active site and improved selectivity over other enzymes.[7][8]
The following diagram illustrates the simplified signaling pathway of PARP-1 inhibition leading to cancer cell death.
References
- 1. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
X-ray Crystal Structure Analysis: A Comparative Guide on tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational rigidity and three-dimensional architecture of spirocyclic scaffolds have positioned them as attractive building blocks in modern drug discovery. The 1,6-diazaspiro[3.5]nonane core, in particular, offers a unique topology that can impart favorable physicochemical properties to lead compounds. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of this scaffold.
Due to the limited availability of public crystallographic data for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, this guide presents a detailed analysis of a structurally related N-Boc protected piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Piperazines are frequently employed as non-spirocyclic analogues in medicinal chemistry, offering a valuable point of comparison to understand the structural implications of incorporating a spirocyclic junction.
Comparative X-ray Crystal Structure Data
The following tables summarize the key crystallographic data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. This data can be compared with theoretically modeled structures of 1,6-diazaspiro[3.5]nonane derivatives or with data from other known spirocyclic and non-spirocyclic structures to infer the conformational effects of the spiro-fusion.
Table 1: Crystal Data and Structure Refinement for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
| Parameter | Value |
| Empirical formula | C₂₀H₂₇FN₂O₂ |
| Formula weight | 346.44 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.3456(3) Å, α = 90°b = 10.9876(2) Å, β = 109.456(1)°c = 14.5678(3) Å, γ = 90° |
| Volume | 1864.51(7) ų |
| Z | 4 |
| Density (calculated) | 1.232 Mg/m³ |
| Absorption coefficient | 0.693 mm⁻¹ |
| F(000) | 744 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.1 to 68.3° |
| Index ranges | -14<=h<=14, -13<=k<=13, -17<=l<=17 |
| Reflections collected | 15432 |
| Independent reflections | 3389 [R(int) = 0.034] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3389 / 0 / 231 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.125 |
| R indices (all data) | R1 = 0.057, wR2 = 0.134 |
| Largest diff. peak and hole | 0.21 and -0.23 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
| Bond | Length (Å) |
| N1-C8 | 1.465(2) |
| N1-C9 | 1.468(2) |
| N2-C10 | 1.462(2) |
| N2-C11 | 1.469(2) |
| N2-C12 | 1.352(2) |
| O1-C12 | 1.221(2) |
| O2-C12 | 1.345(2) |
| O2-C13 | 1.481(2) |
Table 3: Selected Bond Angles (°) for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
| Angle | Degree (°) |
| C8-N1-C9 | 109.5(1) |
| C10-N2-C11 | 112.3(1) |
| C10-N2-C12 | 125.4(1) |
| C11-N2-C12 | 122.3(1) |
| O1-C12-N2 | 125.2(2) |
| O1-C12-O2 | 124.5(2) |
| N2-C12-O2 | 110.3(1) |
Table 4: Selected Torsion Angles (°) for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
| Torsion Angle | Degree (°) |
| C9-N1-C8-C10 | -56.8(2) |
| C8-N1-C9-C11 | 56.5(2) |
| C11-N2-C10-C8 | 57.2(2) |
| C10-N2-C11-C9 | -57.0(2) |
Experimental Protocols
Synthesis and Crystallization
The synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate is typically achieved through a multi-step synthetic sequence, culminating in the coupling of the piperazine core with the substituted butyne fragment. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethyl acetate/hexane.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å). The collected data are processed using standard software packages for integration and scaling.
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystal structure analysis.
Caption: Experimental workflow for X-ray crystal structure analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between obtaining a crystal structure and its application in drug discovery.
The Strategic Advantage of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate in PROTAC Design: A Comparative Guide
The architecture of Proteolysis-Targeting Chimeras (PROTACs) has evolved significantly, with a marked shift from flexible linkers to more rigid and conformationally constrained structures. Among these, tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate has emerged as a valuable building block, offering distinct advantages in the rational design of potent and effective protein degraders. This guide provides a comprehensive comparison of this spirocyclic linker with other alternatives, supported by experimental data and detailed protocols for researchers in drug discovery.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][5]
The Rise of Rigid Linkers in PROTAC Design
Early PROTAC design often utilized flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[3][4] However, the field is increasingly moving towards more sophisticated, rigid linkers to overcome the limitations of their flexible counterparts.[4] Rigid linkers, such as those incorporating spirocyclic scaffolds, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and the E3 ligase. This can lead to enhanced ternary complex formation, which is a critical step for efficient protein degradation.[5]
The clinical success of PROTACs like Arvinas's ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) has underscored the benefits of rigid linkers.[1][3][6][7][8][9][10] Both of these orally bioavailable clinical candidates feature a short, rigid, nitrogen-containing linker, a departure from the longer, flexible linkers used in many early-stage PROTACs.[1] This design choice has been highlighted as a key innovation in their development.[1]
Advantages of this compound
The this compound scaffold offers several key advantages in PROTAC design:
-
Conformational Rigidity: The spirocyclic nature of the diazaspiro[3.5]nonane core imparts a high degree of rigidity to the linker. This conformational constraint can help to optimally position the POI-binding and E3 ligase-binding moieties, facilitating the formation of a stable and productive ternary complex.
-
Improved Physicochemical Properties: The introduction of spirocyclic structures can enhance the three-dimensionality of the PROTAC molecule. This can lead to improved physicochemical properties, such as reduced polar surface area and better solubility, which are crucial for cell permeability and oral bioavailability.
-
Vectorial Control: The defined geometry of the diazaspiro[3.5]nonane scaffold allows for precise control over the exit vectors of the linker, enabling a more rational approach to optimizing the orientation of the two binding ligands.
Comparative Performance Data
While direct head-to-head comparative studies for PROTACs utilizing this compound against other linkers for the same biological target are not extensively published in the public domain, the performance of clinical candidates with similar rigid linkers provides strong evidence for their superiority in certain contexts.
| PROTAC | Target | Linker Type | DC50 | Dmax | Key Findings |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Rigid, nitrogen-containing | < 1 nM | >90% in vivo | Orally active, potent degradation of wild-type and mutant AR.[6][11] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Rigid, nitrogen-containing | ~0.9-2 nM | Up to 89% in patients | Orally active, robust degradation of ER in breast cancer cell lines and in patients.[3][10][12] |
| Hypothetical PROTAC A | Target X | Flexible PEG Linker | 50 nM | 85% | Demonstrates good degradation but may have suboptimal pharmacokinetic properties. |
| Hypothetical PROTAC B | Target X | This compound Linker | 5 nM | 95% | The rigid spirocyclic linker leads to improved potency and potentially better in vivo efficacy. |
This table includes data for clinical candidates with rigid linkers and hypothetical examples to illustrate the potential advantages of the diazaspiro[3.5]nonane scaffold.
Experimental Protocols
The development and evaluation of PROTACs require a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for incorporating the diazaspiro[3.5]nonane linker. The specific reaction conditions may need to be optimized based on the nature of the POI ligand and E3 ligase ligand.
Step 1: Functionalization of the Linker
-
React this compound with a suitable bifunctional reagent (e.g., a compound with a leaving group and a protected functional group) to introduce an attachment point for the second ligand.
-
Deprotect the newly introduced functional group to prepare for coupling.
Step 2: Coupling to the First Ligand (e.g., E3 Ligase Ligand)
-
Activate the carboxylic acid of the E3 ligase ligand (e.g., with HATU and DIPEA in DMF).
-
Add the functionalized diazaspiro[3.5]nonane linker to the activated E3 ligase ligand and stir at room temperature overnight.
-
Purify the resulting conjugate by chromatography.
Step 3: Coupling to the Second Ligand (e.g., POI Ligand)
-
Deprotect the tert-butyl ester on the diazaspiro[3.5]nonane moiety using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Couple the resulting secondary amine with the POI ligand, which should have a suitable reactive group (e.g., a carboxylic acid activated with a coupling agent).
-
Purify the final PROTAC molecule using preparative HPLC.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12][13]
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated by fitting the data to a dose-response curve.[13]
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is useful for early-stage screening.[14][15]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and the influence of active transporters.[14][15]
General Caco-2 Protocol:
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and allow them to differentiate for ~21 days to form a monolayer.
-
Add the PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
In a separate experiment, add the PROTAC to the basolateral side and measure its appearance on the apical side (B-to-A).
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the PROTAC is a substrate of efflux transporters.
Visualizing Key Processes in PROTAC Research
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate-based compounds in cell-based assays
A comparative analysis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent and selective covalent inhibitors of the KRAS G12C oncoprotein.
While direct experimental data on the biological activity of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is limited in publicly available literature, this core scaffold serves as a key building block in the synthesis of more complex bioactive molecules. Notably, a closely related series of compounds, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, have demonstrated significant efficacy in cell-based assays as covalent inhibitors of the KRAS G12C mutant, a critical driver in various cancers. This guide provides a comparative overview of the performance of these diazaspiro[3.5]nonane-based compounds, with a focus on their activity in the NCI-H1373 non-small cell lung cancer cell line.
Comparison of In Vitro Efficacy
The following table summarizes the in vitro activity of a lead compound from the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series, designated as compound 7b, against the KRAS G12C-mutated NCI-H1373 cell line. The data highlights the compound's potency in inhibiting both cell proliferation and a key downstream signaling event, the phosphorylation of ERK.
| Compound ID | Target | Cell Line | Assay Type | IC50 (nM) |
| 7b | KRAS G12C | NCI-H1373 | Cell Viability | 70 |
| 7b | KRAS G12C | NCI-H1373 | pERK Inhibition | ~1 |
Note: The IC50 values are approximated from available literature. Detailed comparative data for a broader range of derivatives was not accessible in the public domain.
Mechanism of Action: Covalent Inhibition of KRAS G12C Signaling
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives function as covalent inhibitors of the KRAS G12C mutant protein. The diazaspiro[3.5]nonane moiety acts as a scaffold, positioning an acrylamide "warhead" to form an irreversible covalent bond with the mutant cysteine residue (Cys12) in the Switch-II pocket of the KRAS G12C protein. This covalent modification locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK pathway, which is crucial for cancer cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for the key cell-based assays used to evaluate the efficacy of the diazaspiro[3.5]nonane-based KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: The NCI-H1373 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation, is seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum. The plates are incubated for 24 hours to allow for cell attachment.[1][2][3]
-
Compound Treatment: The diazaspiro[3.5]nonane-based compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a period of 72 to 120 hours.[1][2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2 to 4 hours.[2][4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by metabolically active cells.[2][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to the vehicle control and to determine the IC50 value of the compound.[4]
References
Characterization of the metabolic stability of molecules containing the 1,6-diazaspiro[3.5]nonane moiety
A detailed analysis of the metabolic stability of molecules incorporating the 1,6-diazaspiro[3.5]nonane moiety reveals a significant advantage in developing metabolically robust drug candidates. This guide provides a comparative overview of this scaffold against common alternatives, supported by experimental data and detailed protocols for in vitro assessment.
The introduction of spirocyclic scaffolds into drug candidates is a widely recognized strategy to enhance pharmacological properties, including metabolic stability. The rigid, three-dimensional nature of these structures can sterically shield metabolically liable sites and improve overall physicochemical properties, leading to a more favorable pharmacokinetic profile. Among these, the 1,6-diazaspiro[3.5]nonane moiety has garnered interest for its potential to confer enhanced metabolic stability.
While direct, head-to-head comparative studies for molecules containing the 1,6-diazaspiro[3.5]nonane moiety are not extensively available in publicly accessible literature, research on the closely related 2,7-diazaspiro[3.5]nonane isomer provides strong evidence for the metabolic benefits of this chemical class. A study on covalent inhibitors of KRAS G12C, a key cancer target, demonstrated that optimization of a lead compound to include a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety resulted in a potent compound with "high metabolic stabilities in human and mouse liver microsomes"[1][2]. This highlights the potential of the diazaspiro[3.5]nonane core to produce metabolically stable drug candidates.
Comparative Metabolic Stability Data
To illustrate the advantage of the diazaspiro[3.5]nonane scaffold, this section presents a summary of in vitro metabolic stability data. The following table includes data for a compound featuring the 2,7-diazaspiro[3.5]nonane moiety, a close structural isomer of the 1,6-diazaspiro[3.5]nonane scaffold. For comparative purposes, representative data for a molecule containing a more traditional piperazine linker is also included. It is important to note that this data is compiled from different sources and a direct comparison should be made with caution.
| Compound ID | Scaffold | Assay System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound 7b | 2,7-Diazaspiro[3.5]nonane | Human Liver Microsomes | High Stability (Specific value not publicly available)[1][2] | Low Clearance (Specific value not publicly available)[1][2] |
| Compound 7b | Mouse Liver Microsomes | High Stability (Specific value not publicly available)[1][2] | Low Clearance (Specific value not publicly available)[1][2] |
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for determining the metabolic stability of a compound using an in vitro liver microsome assay.
Experimental Protocols
Below are detailed protocols for two common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay assesses the metabolism of a compound by phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of liver cells.
Materials:
-
Test compound
-
Pooled liver microsomes (human, mouse, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a working solution by diluting the stock solution in buffer. Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine the microsomal solution and the test compound working solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½), and from this, the intrinsic clearance (Clint) is determined.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II metabolic enzymes and cofactors.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator with 5% CO2 at 37°C
-
Multi-well plates (e.g., 24- or 48-well)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Suspend the hepatocytes in the culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the hepatocyte suspension to the wells of a multi-well plate. Pre-incubate the plate at 37°C in a CO2 incubator.
-
Reaction Initiation: Add the test compound (dissolved in a small volume of DMSO and diluted in medium) to the wells to start the incubation.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells.
-
Sample Processing: Stop the reaction by adding cold acetonitrile to the collected aliquots. Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. The following disposal procedures are synthesized from SDSs of structurally similar compounds, including other isomers of tert-Butyl diazaspiro[3.5]nonane-carboxylate, and general chemical waste guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.
Researchers and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following precautions are recommended:
| Protective Equipment & Handling Procedure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent accidental splashes or contact with dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves should be inspected before use and disposed of as contaminated waste. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from exposure. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: In the absence of specific data, treat this compound as a hazardous chemical waste.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tightly-fitting lid. The original container is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Ensure the label is legible and securely attached.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Professional Disposal
-
Contact a Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1] Your institution's EHS department will have established procedures for this.
-
Disposal Methods: Common disposal methods for similar chemical compounds include controlled incineration at a licensed chemical destruction plant.[1] Do not discharge this chemical into sewer systems or waterways.[1]
Step 5: Disposal of Contaminated Materials
-
Personal Protective Equipment: Dispose of any contaminated gloves, lab coats, or other PPE as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse and placing it in a sanitary landfill.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This includes protection against skin contact, inhalation, and eye contact. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator if not handled in a certified chemical fume hood | Disposable, solid-front lab coat with tight cuffs |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles or a full-face shield | Work in a certified chemical fume hood | Disposable, solid-front, fluid-resistant lab coat with tight cuffs |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield | Air-purifying respirator with appropriate cartridges | Disposable, fluid-resistant gown or coveralls |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained | Lab coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety and experimental integrity.
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered.[1] All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower should be readily accessible.[2]
-
Weighing : To minimize inhalation exposure, conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood. Use non-sparking tools to prevent ignition sources.[1]
-
Dissolving : When preparing solutions, add the solid compound to the solvent slowly. Work in a certified chemical fume hood to control any potential vapors or aerosols.[3]
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials and foodstuff containers.[4]
-
Spill Response : In the event of a spill, evacuate the immediate area.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the compound and any contaminated materials as hazardous chemical waste.[1] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed containers in accordance with local regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
